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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, this molecule holds potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and physicochemical characteristics. Given the limited availability of experimental data for this specific isomer, this guide integrates high-quality predicted data with established experimental protocols, ensuring a robust and practical resource. The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems to uphold scientific integrity.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is isomeric with indole, features a pyridine ring fused to a pyrrole ring. This arrangement imparts unique electronic and hydrogen-bonding properties, making it a versatile building block in the design of biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility and bioavailability compared to its indole counterpart.

Derivatives of 7-azaindole have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The specific compound of interest, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, incorporates a reactive acetonitrile group, which can serve as a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex drug candidates. Understanding the fundamental physicochemical properties of this core molecule is paramount for its effective utilization in drug design and development programs.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.

Melting_Point_Workflow cluster_Sample_Prep Sample Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis A Grind sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat slowly (1-2 °C/min near expected m.p.) C->D E Record temperature at first liquid drop (T1) D->E F Record temperature at complete liquefaction (T2) E->F G Melting Range = T1 - T2 F->G

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is finely ground to a powder. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Instrument Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold standard for determining thermodynamic solubility.

Step-by-Step Protocol:

  • Equilibrium Saturation: An excess amount of solid 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Incubation: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Lipophilicity (logP) Determination by RP-HPLC

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key factor influencing a drug's permeability across biological membranes. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP.

logP_Determination_Workflow A Prepare mobile phase (e.g., Methanol/Water) B Select a suitable C18 column A->B C Inject a series of logP standards B->C E Inject the test compound and determine its tR B->E D Determine retention times (tR) of standards C->D F Plot logP of standards vs. their log k' D->F G Calculate log k' of the test compound E->G H Interpolate logP from the calibration curve F->H G->H

Caption: Workflow for logP Determination by RP-HPLC.

Step-by-Step Protocol:

  • Chromatographic System: An HPLC system equipped with a C18 stationary phase column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded.

  • Capacity Factor Calculation: The capacity factor (k') for each standard and the test compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k' values.

  • logP Determination: 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is injected under the same chromatographic conditions, and its log k' is calculated. The logP of the test compound is then determined by interpolation from the calibration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine ring system, as well as a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the fused ring system.

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) will appear in the characteristic downfield region for nitriles.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Parameters: Use a standard single-pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be necessary for ¹³C due to its lower natural abundance. [1][2][3][4]5. Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ from the pyrrole amine.

  • C≡N stretch: A sharp, intense peak in the range of 2240-2260 cm⁻¹.

  • C=C and C=N stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound. [5][6][7][8]3. Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol for HRMS:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: The measured mass of the molecular ion (e.g., [M+H]⁺) is compared to the calculated exact mass for the molecular formula C₉H₇N₃ to confirm its elemental composition with high precision (typically within 5 ppm). [9][10][11][12][13]

Conclusion

This technical guide has presented a detailed overview of the physicochemical properties of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile. While experimental data for this specific molecule is limited, this guide provides a robust framework for its characterization by integrating high-quality predicted data with established, detailed experimental protocols. The information and methodologies contained herein are intended to be a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling the effective use of this promising 7-azaindole derivative in the synthesis of novel therapeutic agents. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are designed to ensure the highest standards of scientific integrity.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 11, 2026, from [Link]

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved March 11, 2026, from [Link]

  • Shakya, A., & Kumar, S. (2023). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology, 16(1), 343-349.
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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21541-21550. [Link]

  • A Level Chemistry. (n.d.). High Resolution Mass Spectrometry (HRMS). Retrieved March 11, 2026, from [Link]

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  • Kumar, A., & Kumar, A. (2025, February 9). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Chemical and Pharmaceutical Research, 17(2), 1-10.
  • Patrick, D. A., et al. (2020). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. Journal of medicinal chemistry, 63(19), 11034-11053. [Link]

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  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved March 11, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS medicinal chemistry letters, 11(6), 1145-1152. [Link]

  • Product Name : 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-. (n.d.). Retrieved March 11, 2026, from [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2020). Journal of medicinal chemistry, 63(19), 11034-11053. [Link]

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Sources

Exploratory

Analysis of the Crystalline State of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile: A Methodological and Predictive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The heterocyclic scaffold 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heterocyclic scaffold 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6][7] The specific derivative, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, holds potential as a pharmacologically active molecule. However, its journey from a promising compound to a viable drug candidate is critically dependent on a thorough understanding of its solid-state properties. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical characteristics, including solubility, stability, and bioavailability. This guide provides a comprehensive framework for the crystal structure analysis of this molecule, outlining both experimental and computational methodologies. It is designed to be a self-validating system of protocols and interpretations, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: The Imperative of Solid-State Characterization in Drug Development

In the pharmaceutical industry, the active pharmaceutical ingredient's (API) solid form is a critical quality attribute. The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's performance and safety.[8][9][10][11] Different polymorphs, despite being chemically identical, can exhibit distinct physical properties such as melting point, dissolution rate, and mechanical strength.[12] The sudden appearance of a more stable, less soluble polymorph can halt a drug's development or lead to post-market withdrawal. Therefore, a comprehensive analysis to identify the most stable crystalline form and understand the potential for polymorphic transitions is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[9][10]

Polymorphism Polymorphism (Different Crystal Forms) Properties Altered Physicochemical Properties Polymorphism->Properties Solubility Solubility & Dissolution Rate Properties->Solubility Stability Chemical & Physical Stability Properties->Stability Manufacturability Flow, Compression, etc. Properties->Manufacturability Impact Impact on Drug Product Solubility->Impact Stability->Impact Manufacturability->Impact Bioavailability Bioavailability & Efficacy Impact->Bioavailability ShelfLife Shelf-Life & Storage Impact->ShelfLife Manufacturing Manufacturing Process & Cost Impact->Manufacturing

Caption: Impact of Polymorphism on Drug Development.

Part 2: Experimental Determination of the Crystalline Form

A multi-technique approach is essential for a thorough characterization of the solid state. Single-crystal X-ray diffraction provides the definitive atomic arrangement, while powder X-ray diffraction serves as a crucial tool for routine identification and quality control.

Single-Crystal X-ray Diffraction (SXRD): The Definitive Structure

SXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14][15] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-property relationships.[15]

Experimental Protocol: Crystal Growth

The primary challenge in SXRD is obtaining a single, high-quality crystal. The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Solvent Selection: Begin by assessing the solubility of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation (Protocol):

    • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) at room temperature in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days in a vibration-free environment.

  • Slow Cooling (Protocol):

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature.

    • Ensure all solid material is dissolved.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The slow decrease in solubility can promote the growth of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.[14]

Experimental Protocol: SXRD Data Collection and Analysis

  • Crystal Mounting: Mount a selected crystal on a goniometer head.[14][15]

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.[15]

    • Perform data collection, often at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, which improves the quality of the diffraction data.[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to yield precise atomic coordinates, bond lengths, and angles.

Table 1: Representative Crystallographic Data for a 7-Azaindole Derivative (Note: This data is hypothetical for the target compound, based on a related published structure[16] for illustrative purposes.)

ParameterValueSignificance
Chemical FormulaC₉H₇N₃Confirms the elemental composition of the crystal.
Formula Weight157.18 g/mol Used in density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.2, 13.8, 6.8The dimensions of the unit cell.
α, β, γ (°)90, 95, 90The angles of the unit cell.
Volume (ų)960The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.08 g/cm³A key physical property derived from the crystallographic data.
R-factor< 0.05A measure of the agreement between the crystallographic model and the data.
Powder X-ray Diffraction (PXRD): The Fingerprint of the Batch

PXRD is a rapid, non-destructive technique used to analyze polycrystalline materials.[17][18] Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for identification.[17][19] It is indispensable for polymorph screening, quality control of batches, and detecting crystalline-to-amorphous conversions.[20][21]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder (typically <10 µm particle size) to ensure a random orientation of the crystallites.

  • Data Acquisition:

    • Place the powdered sample on a flat sample holder.

    • Acquire the diffraction pattern using a powder diffractometer, scanning over a defined range of 2θ angles.

  • Data Analysis: Compare the obtained PXRD pattern to reference patterns from known crystalline forms or a database to confirm the phase identity and purity.

start Start: Synthesized API Batch prep Prepare Powder Sample start->prep acquire Acquire PXRD Pattern prep->acquire compare Compare to Reference Patterns (Known Polymorphs) acquire->compare match Match Found? compare->match identify Identify Polymorphic Form (e.g., Form A, Form B) match->identify Yes new_form Potential New Polymorph or Mixture match->new_form No end End: Batch Quality Confirmed identify->end further_analysis Further Characterization Required (e.g., DSC, TGA, SXRD) new_form->further_analysis

Caption: PXRD Workflow for Polymorph Screening.

Part 3: Computational Approaches to the Crystal Structure Landscape

While experimental techniques identify existing crystalline forms, computational methods can predict potential polymorphs that may not have been discovered experimentally.

Crystal Structure Prediction (CSP)

CSP algorithms generate thousands of plausible crystal packing arrangements for a given molecule and rank them based on their calculated lattice energies.[22][23] This in silico screening helps to identify the most likely thermodynamically stable forms and can guide experimental polymorph screening efforts, saving significant time and resources.[24][25]

mol_struct Input: 2D Molecular Structure gen_conformers Generate Low-Energy Conformers mol_struct->gen_conformers pack_search Crystal Packing Search (Generate Thousands of Structures) gen_conformers->pack_search lattice_energy Lattice Energy Minimization (Force Field or QM) pack_search->lattice_energy energy_landscape Generate Crystal Energy Landscape lattice_energy->energy_landscape rank_structures Rank Structures by Stability energy_landscape->rank_structures output Output: Predicted Stable Polymorphs rank_structures->output

Caption: A Typical Crystal Structure Prediction Workflow.

Deciphering Intermolecular Interactions

The crystal packing of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile will be governed by a network of non-covalent interactions. Based on the structure of the 7-azaindole core, several key interactions are anticipated:

  • N-H···N Hydrogen Bonds: The pyrrole N-H is a strong hydrogen bond donor, and the pyridine nitrogen is a strong acceptor. This interaction is a hallmark of 7-azaindole derivatives and often leads to the formation of centrosymmetric dimers.[16]

  • π-π Stacking: The aromatic 7-azaindole ring system can participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···N/π Interactions: Weaker C-H donors can interact with the nitrogen of the nitrile group or the aromatic rings, providing additional stabilization.

Understanding this network is key to rationalizing the observed physical properties of a given polymorph. For instance, strong and extensive hydrogen bonding networks typically lead to higher melting points and lower solubilities.

Part 4: Data Integration and Structure-Property Relationships

A comprehensive analysis requires the integration of data from all techniques. The definitive structure from SXRD provides the ground truth. PXRD confirms the bulk sample corresponds to the single crystal structure. CSP provides a map of the energetic landscape, highlighting the risk of other, potentially more stable, polymorphs existing.

Table 2: Hypothetical Properties of Predicted Polymorphs

PropertyPolymorph I (Kinetic)Polymorph II (Thermodynamic)Rationale
Crystal SystemOrthorhombicMonoclinicDifferent packing arrangements lead to different symmetries.
DensityLowerHigherThe thermodynamically stable form is often more densely packed.
Hydrogen BondingLinear chainsDimeric motifs + inter-dimer interactionsMore efficient hydrogen bonding network in the stable form.
SolubilityHigherLowerThe less stable kinetic form is generally more soluble.[10]
Thermodynamic StabilityMetastableMost StablePolymorph II has the lowest lattice energy as predicted by CSP and confirmed by slurry experiments.
PXRD Peaks (2θ)10.1, 15.3, 20.512.5, 18.2, 22.8Each polymorph has a unique PXRD fingerprint.[17]

Conclusion

The crystal structure analysis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is a critical, multi-faceted process that underpins its successful development as a pharmaceutical agent. By employing a synergistic combination of single-crystal and powder X-ray diffraction, augmented by computational crystal structure prediction, researchers can build a comprehensive understanding of the compound's solid-state landscape. This in-depth knowledge of crystal packing, intermolecular interactions, and polymorphism is essential for selecting the optimal solid form for development, ensuring consistent product quality, and ultimately delivering a safe and effective medicine. This guide provides the necessary framework of self-validating protocols and scientific rationale to achieve this crucial objective.

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  • 2-{1h-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile - PubChemLite. ([Link])

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. ([Link])

  • 2-(1h-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile - PubChemLite. ([Link])

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Foundational

Whitepaper: Mechanism of Action and Preclinical Development of Novel 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold—commonly referred to as the 7-azaindole core—has emerged as a highly privileged structure in modern medicinal chemistry and oncology drug development. Acting as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold—commonly referred to as the 7-azaindole core—has emerged as a highly privileged structure in modern medicinal chemistry and oncology drug development. Acting as a bioisostere of the purine ring found in adenosine triphosphate (ATP), this scaffold enables the design of highly potent, ATP-competitive kinase inhibitors.

This technical guide explores the structural rationale behind the 1H-pyrrolo[2,3-b]pyridine mechanism of action (MoA), analyzing recent breakthroughs in targeting Ataxia Telangiectasia Mutated (ATM) kinase and Cyclin-Dependent Kinase 8 (CDK8). Furthermore, we detail the self-validating experimental methodologies required to prove target engagement and cellular efficacy during preclinical development.

Structural Rationale: The Bidentate Hinge-Binding Mechanism

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its precise molecular mimicry. Kinases catalyze the transfer of the terminal phosphate of ATP to a substrate. To do this, they possess a highly conserved ATP-binding pocket featuring a "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain.

The 1H-pyrrolo[2,3-b]pyridine core perfectly mimics the N1 and N6-amino groups of the adenine ring in ATP. Specifically:

  • The Nitrogen at Position 7 (N7): Acts as a strong hydrogen bond acceptor.

  • The Pyrrole NH at Position 1 (N1): Acts as a strong hydrogen bond donor.

This bidentate motif anchors the inhibitor directly to the backbone amides of the kinase hinge region, displacing ATP and locking the kinase in an inactive state.

Kinase_Hinge_Binding cluster_0 Kinase Hinge Region Backbone_CO Backbone C=O (H-bond Acceptor) Backbone_NH Backbone N-H (H-bond Donor) Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Backbone_NH->Scaffold N7 (Acceptor) Scaffold->Backbone_CO N1-H (Donor)

Bidentate hydrogen bonding mechanism of the 1H-pyrrolo[2,3-b]pyridine scaffold at the kinase hinge.

Target-Specific Mechanisms of Action

Recent structural optimizations of the 1H-pyrrolo[2,3-b]pyridine core have yielded highly selective inhibitors for traditionally difficult targets.

ATM Inhibition and DNA Damage Response (Compound 25a)

ATM plays a critical role in maintaining genomic stability by orchestrating the DNA damage response (DDR) following double-strand breaks (DSBs). A novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 25a , was recently developed as a highly selective ATM inhibitor.

Mechanism: Compound 25a acts as a Type I ATP-competitive inhibitor. By binding the ATM active site, it prevents the phosphorylation of downstream targets like p53 and CHK2. When combined with a DNA-damaging agent like irinotecan (a topoisomerase I inhibitor), Compound 25a forces cancer cells with unrepaired DSBs to bypass cell cycle arrest, driving them toward apoptosis. This synergistic chemosensitization resulted in a Tumor Growth Inhibition (TGI) of 95.4% in SW620 xenograft models [1].

ATM_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase Core DNA_Damage->ATM Activates p53 p53 / CHK2 Activation ATM->p53 Phosphorylates Inhibitor Compound 25a (1H-pyrrolo[2,3-b]pyridine) Inhibitor->ATM ATP-Competitive Inhibition Cell_Arrest Cell Cycle Arrest p53->Cell_Arrest Induces Apoptosis Tumor Cell Apoptosis Cell_Arrest->Apoptosis Unrepaired DNA (Chemosensitization)

Mechanism of ATM pathway inhibition by Compound 25a leading to tumor cell apoptosis.

CDK8 Type II Inhibition (Compound 22)

Cyclin-dependent kinase 8 (CDK8) is a key oncogene in colorectal cancer (CRC). Utilizing the 1H-pyrrolo[2,3-b]pyridine scaffold, researchers discovered Compound 22 , a potent Type II inhibitor [2].

Mechanism: Unlike Type I inhibitors that bind the active conformation, Type II inhibitors bind the inactive "DFG-out" conformation of the kinase. The 1H-pyrrolo[2,3-b]pyridine core secures the molecule at the hinge region, while an extended trifluoromethylphenyl moiety reaches into the deep allosteric pocket exposed only when the Asp-Phe-Gly (DFG) motif flips outward. This dual-anchoring provides exceptional kinase selectivity and an IC50 of 48.6 nM against CDK8 [2].

Quantitative Profiling of Novel Derivatives

To contextualize the versatility of this scaffold, the table below summarizes the preclinical data of novel 1H-pyrrolo[2,3-b]pyridine derivatives alongside Vemurafenib, a clinically approved benchmark [3].

CompoundPrimary TargetBinding ModeIn Vitro PotencyKey In Vivo Efficacy (Xenograft)
Compound 25a ATM KinaseType I (ATP-competitive)>700-fold selectivity over PIKK familySynergistic with irinotecan (TGI 95.4% in SW620 CRC model)
Compound 22 CDK8Type II (DFG-out allosteric)IC50 = 48.6 nMSignificant tumor growth inhibition in CRC models
Vemurafenib BRAF V600EType I (ATP-competitive)Highly potentDose-dependent TGI in melanoma/CRC models

Experimental Methodologies for MoA Validation

To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating experimental systems. Below are the definitive protocols for establishing in vitro potency and intracellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Selectivity Assay

Causality & Rationale: Standard radiometric assays generate hazardous waste, while standard fluorescence assays are prone to false positives from auto-fluorescent library compounds. TR-FRET introduces a temporal delay before measurement, eliminating background fluorescence. The ratiometric readout intrinsically normalizes well-to-well variations, making it a self-validating system for determining accurate IC50 values.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the kinase of interest (e.g., ATM or CDK8), biotinylated peptide substrate, and ultra-pure ATP in a kinase buffer containing MgCl2​ and DTT.

  • Compound Titration: Dispense the 1H-pyrrolo[2,3-b]pyridine compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Include DMSO vehicle as a negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix. Incubate at room temperature for 60 minutes.

  • Detection Phase: Terminate the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the FRET signal ratio (Emission 665 nm / Emission 620 nm). Fit the normalized data to a 4-parameter logistic (4PL) curve to derive the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Demonstrating biochemical inhibition is insufficient for drug development; the compound must cross the cell membrane and compete with high intracellular ATP concentrations (~1-5 mM). CETSA proves direct target engagement inside living cells based on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation [2].

Step-by-Step Workflow:

  • Cell Treatment: Culture target cancer cells (e.g., HCT116 for CRC) to 80% confluence. Treat cells with the inhibitor (e.g., 1 µM Compound 22) or DMSO vehicle for 2 hours to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Gradient: Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 37°C water bath) to avoid protein denaturation by harsh detergents. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Collect the supernatant (containing soluble, intact target protein). Resolve via SDS-PAGE and Western Blot. Plot the band intensities against temperature to calculate the aggregation temperature ( Tagg​ ). A significant rightward shift ( ΔTagg​>2∘C ) in the inhibitor-treated group validates intracellular target engagement.

CETSA_Workflow Cells Live Cells ± Inhibitor Heat Thermal Gradient (40-70°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Supernatant Soluble Fraction (Intact Target) Lysis->Supernatant Western Western Blot Quantification Supernatant->Western

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a cornerstone of targeted oncology therapies. By exploiting its bidentate hydrogen-bonding capabilities, researchers can design highly selective Type I and Type II kinase inhibitors. As demonstrated by novel ATM and CDK8 inhibitors, rigorous structural optimization paired with self-validating preclinical assays (like TR-FRET and CETSA) paves the way for the next generation of potent, orally bioavailable chemotherapeutics.

References

  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications (June 26, 2025) URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications (September 06, 2022) URL: [Link]

Protocols & Analytical Methods

Method

Experimental setup for 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile cross-coupling reactions

An Advanced Application Note and Protocol for the Cross-Coupling and Functionalization of 2-{1H-Pyrrolo[2,3-b]pyridin-6-yl}acetonitrile. Mechanistic Rationale & Substrate Analysis The 7-azaindole (1H-pyrrolo[2,3-b]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Note and Protocol for the Cross-Coupling and Functionalization of 2-{1H-Pyrrolo[2,3-b]pyridin-6-yl}acetonitrile.

Mechanistic Rationale & Substrate Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the development of kinase inhibitors due to its ability to form critical hydrogen bonds with the ATP-binding pocket of kinases[1]. The specific derivative, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile , presents a highly versatile but chemically demanding substrate for late-stage functionalization.

The primary cross-coupling pathway for this specific molecule is the Palladium-Catalyzed α-Arylation of the acetonitrile moiety. This Buchwald-Hartwig-type C–C bond formation utilizes the acidic α-protons of the nitrile to couple with aryl halides[2]. However, this substrate presents two major mechanistic hurdles:

  • N1-H Interference : The acidic pyrrole N-H (pKa ~16) competes with the α-nitrile protons (pKa ~20–22) for base deprotonation. If left unprotected, strong bases will deprotonate the N1 position first, leading to unwanted N-arylation rather than the desired C-arylation[1].

  • Catalyst Poisoning : The basic N7 pyridine nitrogen can coordinate to electrophilic Pd(II) intermediates, sequestering the catalyst and stalling the catalytic cycle.

Experimental Strategy: The Causality of Reaction Design

To overcome these challenges, the experimental workflow must be designed as a highly controlled, orthogonal system.

The Protection Strategy (Why SEM?) N1-protection is non-negotiable. While Boc (tert-butyloxycarbonyl) is commonly used for mild Suzuki-Miyaura couplings[3], it is highly labile under the strongly basic conditions (e.g., LiHMDS, NaOtBu) required to generate the nitrile anion. Therefore, SEM (2-(trimethylsilyl)ethoxymethyl) is the mandatory choice[1]. SEM acts as a robust, dual protecting-activating group that resists strong nucleophilic bases and sterically shields the N7 nitrogen from coordinating with the palladium catalyst.

The Cross-Coupling Strategy (Why Pd2(dba)3, XPhos, and LiHMDS?) The α-arylation of nitriles proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation/ligand exchange with the nitrile anion, and finally reductive elimination[2].

  • Catalyst & Ligand : Pd2(dba)3 provides a stable, ligand-free Pd(0) source. XPhos (a bulky, electron-rich biaryl phosphine) is critical here. Its electron-rich nature accelerates the oxidative addition of unactivated aryl chlorides, while its immense steric bulk forces the sterically demanding reductive elimination step, preventing the catalyst from becoming trapped in a stable Pd(II) resting state[4].

  • Base : LiHMDS is selected because its conjugate acid (HMDS, pKa ~26) is weak enough not to interfere with the catalytic cycle, yet strong enough to fully and irreversibly deprotonate the α-nitrile position[2].

ReactionWorkflow Start 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (Starting Material) Protect Step 1: N1-Protection (SEM-Cl, NaH, DMF, 0°C) Start->Protect CrossCouple Step 2: Pd-Catalyzed α-Arylation (Ar-X, Pd2(dba)3, XPhos, LiHMDS) Protect->CrossCouple Deprotect Step 3: SEM Deprotection (TBAF in THF, 60°C) CrossCouple->Deprotect Product α-Aryl-2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (Final Product) Deprotect->Product

Caption: Three-step workflow for the α-arylation of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the α-arylation step, demonstrating the causality behind the selected reagents.

EntryCatalyst / LigandBaseSolventTemp (°C)N1-ProtectionYield (%)Mechanistic Observation
1Pd2(dba)3 / XPhosLiHMDSTHF80None 0N-arylation & severe catalyst poisoning
2Pd2(dba)3 / BINAPNaOtBuToluene80SEM45Slow reductive elimination (ligand not bulky enough)
3Pd2(dba)3 / XPhosNaOtBuToluene80SEM62Competing SEM cleavage by tert-butoxide
4Pd2(dba)3 / XPhos LiHMDS THF 80 SEM 89 Clean conversion, rapid catalytic turnover
5Pd2(dba)3 / tBu3PLiHMDSTHF80SEM85Trace homocoupling observed

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: N1-SEM Protection of the Azaindole Core

This protocol establishes the necessary steric shielding and prevents N-arylation.

  • Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Protection : Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv, 5.5 mmol) dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint : Monitor via LC-MS. The desired product will show a mass shift of +130 Da (M+H). TLC (Hexanes/EtOAc 3:1) should show a clean shift to a higher Rf value (~0.6) compared to the highly polar starting material.

  • Workup : Quench carefully with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed α-Arylation

This protocol executes the C-C bond formation via a highly active Pd(0)L complex.

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the SEM-protected azaindole (1.0 equiv, 1.0 mmol), Aryl Bromide (1.2 equiv, 1.2 mmol), Pd2(dba)3 (2.5 mol%, 0.025 mmol), and XPhos (6 mol%, 0.06 mmol).

  • Solvent & Base Addition : Add anhydrous THF (5 mL). Stir for 5 minutes to pre-form the active Pd(0)-XPhos complex (solution turns deep red/orange). Add LiHMDS (1.0 M in THF, 1.5 equiv, 1.5 mL) dropwise.

  • Reaction : Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 4–6 hours.

  • Self-Validation Checkpoint : Aliquot 10 µL, dilute in MeCN, and analyze via LC-MS. The starting material peak should be completely consumed, replaced by the product peak (M+H = SM + Ar - 1 Da).

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd OxAdd Pd0->OxAdd Ar-X Transmet Transmet OxAdd->Transmet LiHMDS, Nitrile RedElim RedElim Transmet->RedElim RedElim->Pd0 Product

Caption: Catalytic cycle of the Buchwald-Hartwig α-arylation utilizing Pd2(dba)3 and XPhos.

Protocol C: SEM Deprotection

This protocol removes the steric shield to yield the final active pharmaceutical ingredient (API) building block.

  • Reaction : Dissolve the α-arylated product (1.0 mmol) in THF (5 mL). Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 3.0 equiv, 3.0 mL) and Ethylenediamine (1.5 equiv, to scavenge formaldehyde).

  • Heating : Heat the mixture at 60 °C for 12 hours.

  • Self-Validation Checkpoint : LC-MS will show a mass reduction of -130 Da , confirming the loss of the SEM group.

  • Workup : Dilute with water, extract with EtOAc, dry, and concentrate.

References

  • Title : Palladium-Catalyzed Arylation of Sulfonamide-Stabilized Enolates | Request PDF Source : researchgate.net URL :[2]

  • Title : The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source : nih.gov URL :[1]

  • Title : Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate Source : researchgate.net URL :[4]

  • Title : A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - MDPI Source : mdpi.com URL :[3]

Sources

Application

Application Notes and Protocols: 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile in Fragment-Based Drug Design

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 7-Azaindole Scaffold In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in bioactive compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such scaffold.[1] It serves as a bioisostere for both indole and purine systems, making it an attractive starting point for designing molecules that interact with a wide range of biological targets.[1][2] The strategic addition of a nitrogen atom to the indole ring can modulate physicochemical properties and create new intellectual property space.[2]

The power of the 7-azaindole core is perhaps best exemplified by its role in the development of kinase inhibitors. Kinases are a major class of drug targets, and their function relies on binding to adenosine triphosphate (ATP). The 7-azaindole scaffold mimics the adenine component of ATP, enabling it to act as an excellent "hinge-binding" motif.[2][3][4] This capability is not merely theoretical; it is the foundation of vemurafenib, the first FDA-approved drug discovered through a fragment-based approach, which potently inhibits the B-RAF kinase.[3]

This document provides detailed application notes and protocols for 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile , a specific fragment designed for use in Fragment-Based Drug Design (FBDD) campaigns. We will explore the rationale for its inclusion in fragment libraries and provide step-by-step experimental workflows for its screening, validation, and elaboration into potent lead compounds.

FBDD Rationale: Why 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile?

Fragment-based drug design is a rational approach that begins by screening low-molecular-weight compounds (fragments) to identify weak but efficient binders to a biological target.[5][6][7][8] These initial hits are then optimized into high-affinity leads.[9] 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is an ideal candidate for FBDD for several key reasons:

  • Privileged Core: The 7-azaindole scaffold has a proven track record of binding to diverse protein families, particularly kinases, increasing the probability of identifying hits.[3][4][10] The pyridine nitrogen and pyrrole N-H group can form two critical hydrogen bonds with the kinase hinge region.[2][4]

  • Rule of Three Compliance: With a molecular weight of 157.17 g/mol , this fragment adheres to the "Rule of Three" commonly used for fragment library design (MW < 300 Da), ensuring it is small and simple enough to explore binding pockets efficiently.[5]

  • Defined Growth Vector: The acetonitrile (-CH₂CN) group at the 6-position is not just a placeholder; it is a deliberate chemical handle. It provides a clear, synthetically tractable vector for "fragment growing" strategies, allowing for the systematic exploration of adjacent pockets to improve binding affinity.[9][11]

  • Favorable Physicochemical Properties: Compared to its parent indole scaffold, the azaindole nucleus offers an additional hydrogen bond acceptor, which can enhance binding affinity and improve properties like solubility.[2]

Section 1: The FBDD Campaign Workflow

A successful FBDD project follows a systematic, multi-stage process. The integration of sensitive biophysical techniques is critical for detecting the weak interactions characteristic of fragment binding.[12][13][14] The following workflow outlines the key stages of a campaign incorporating our target fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Target Protein Preparation B Primary Screen (e.g., Thermal Shift) A->B Fragment Library C Hit Validation (Orthogonal Method, e.g., SPR) B->C Initial Hits D Structural Biology (X-ray Crystallography / NMR) C->D Validated Hits E Structure-Based Design (Fragment Growing) D->E Binding Mode F Synthesis of New Analogs E->F G Assay & Re-evaluation (Potency, LE, PK/PD) F->G G->E Iterative Cycle H Lead Candidate G->H Lead Candidate

Caption: High-level workflow for a Fragment-Based Drug Design (FBDD) campaign.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile in an FBDD campaign.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[12][13] It measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a fragment stabilizes the protein, resulting in a measurable increase in its Tm (a "thermal shift").

Materials:

  • Purified target protein (≥95% purity, final concentration 2-5 µM)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (100 mM stock in DMSO)

  • DMSO (molecular biology grade)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of melt-curve analysis

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 1 mL master mix, use 2 µM protein and a 5x final concentration of SYPRO Orange.

  • Plate Preparation:

    • Add 19.8 µL of the protein/dye master mix to each well of a 96-well plate.

    • Compound Wells: Add 0.2 µL of the 10 mM fragment stock solution (for a final fragment concentration of 100 µM and 1% DMSO).

    • Positive Control: Use a known binder if available.

    • Negative Control: Add 0.2 µL of pure DMSO to at least 8 wells.

  • Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all liquid is at the bottom of the wells.

  • Instrument Setup: Place the plate in the qPCR instrument. Set up a melt-curve protocol:

    • Initial temperature: 25°C

    • Final temperature: 95°C

    • Ramp rate: 1°C/minute

    • Data acquisition: Read fluorescence at every 0.5°C increment.

  • Data Analysis:

    • Use the instrument's software to calculate the first derivative of the fluorescence curve for each well. The peak of this curve corresponds to the melting temperature (Tm).

    • Calculate the average Tm for the DMSO control wells.

    • Determine the thermal shift (ΔTm) for the fragment: ΔTm = Tm(fragment) - Tm(DMSO).

    • Hit Criteria: A ΔTm ≥ 2°C is a common threshold for identifying a primary hit, though this should be target-dependent.

Trustworthiness Note: DSF is prone to false positives (e.g., from compounds that interact with the dye or unfolded protein) and false negatives.[12] Therefore, all hits must be validated using an orthogonal biophysical method.[15]

Protocol 2: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time monitoring of binding events.[16] It serves as an excellent validation method to confirm direct binding of the fragment to the target and to determine its binding affinity (dissociation constant, KD).[13]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (for immobilization)

  • 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile

  • Running Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO)

Procedure:

  • Protein Immobilization:

    • Equilibrate the CM5 chip with running buffer.

    • Activate the surface of a flow cell with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate pH 5.0) until the desired immobilization level is reached (typically ~5000-10000 RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.

    • A second flow cell should be activated and deactivated without protein to serve as a reference surface.

  • Binding Analysis (Steady-State Affinity):

    • Prepare a dilution series of the fragment in running buffer. Due to the expected weak affinity, concentrations should range from low µM to high µM (e.g., 1 µM to 500 µM).

    • Inject each concentration over both the target and reference flow cells for a sufficient time to allow the binding signal to reach equilibrium (e.g., 60-second contact time).

    • Follow each injection with a dissociation phase using running buffer. A short regeneration pulse (e.g., 50 mM NaOH) may be needed if the fragment does not fully dissociate.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the target flow cell signal to obtain specific binding sensorgrams.

    • For each concentration, measure the response (RU) at steady-state.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the KD.

Data Presentation:

FragmentK_D (µM)Ligand Efficiency (LE)
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile2100.35
Control Fragment A>1000N/A
Control Fragment B850.38

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK_D) / N, where N is the number of non-hydrogen atoms. It is a key metric for prioritizing fragments.[16]

Protocol 3: Structural Characterization via X-ray Crystallography

Principle: Obtaining a high-resolution 3D structure of the protein-fragment complex is the cornerstone of structure-based drug design.[9] It provides definitive proof of binding and reveals the precise orientation and interactions of the fragment, which is essential for rational hit-to-lead optimization.

Procedure:

  • Complex Formation: Prepare the protein-fragment complex by adding a 5-10 fold molar excess of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile to a concentrated solution of the purified target protein.

  • Crystallization Screening (Co-crystallization):

    • Use robotic screening to set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Screen a wide range of commercial crystallization screens (e.g., PEG-based, salt-based) at different temperatures (e.g., 4°C and 20°C).

  • Alternative Method (Fragment Soaking):

    • If apo-protein crystals are already available, they can be soaked in a cryoprotectant solution containing a high concentration (e.g., 1-10 mM) of the fragment for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • Crystal Harvesting and Data Collection:

    • Harvest the best-diffracting crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps to confirm the presence and determine the binding pose of the fragment. Refine the model to obtain a high-quality final structure.

Causality Note: The solved structure is the roadmap for optimization. The orientation of the acetonitrile "vector" will reveal which nearby pockets can be targeted for "growing" the fragment to gain additional, potency-enhancing interactions.

Protocol 4: Hit-to-Lead Chemistry via Fragment Growing

Principle: Fragment growing is a common hit-to-lead strategy where the initial fragment hit is elaborated by adding new chemical functionality that extends into an adjacent binding pocket, guided by structural information.[9][11] This iterative process aims to increase potency and improve drug-like properties.

SBDD_Cycle A Analyze Protein-Fragment Co-crystal Structure B Design Analogs: Extend from Acetonitrile into Adjacent Pocket A->B Identify Vector C Synthesize Designed Analogs B->C Synthetic Route D Assay Analogs: Potency (IC50/KD) LE, Properties C->D Test D->A Iterate & Refine E Determine Structure of Improved Analog D->E Potent Hit

Caption: The iterative cycle of structure-based drug design (SBDD) for fragment growing.

Synthetic Strategy Example: The acetonitrile group is a versatile chemical handle. A primary optimization strategy involves its conversion to a carboxylic acid, which can then be coupled with a library of amines to probe the surrounding chemical space.

Step 1: Hydrolysis of Nitrile to Carboxylic Acid

  • Treat 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile with aqueous NaOH or HCl under reflux conditions to hydrolyze the nitrile to the corresponding carboxylic acid, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid.

Step 2: Amide Coupling

  • Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, T3P).

  • React the activated acid with a diverse library of small, commercially available primary or secondary amines (R¹R²NH) in the presence of a base (e.g., DIPEA) in a suitable solvent like DMF.

  • This parallel synthesis approach can rapidly generate a library of new analogs for SAR (Structure-Activity Relationship) studies.

Evaluation of New Analogs: All new compounds should be tested for their binding affinity/potency. Key metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) should be calculated to ensure that increases in potency are not solely due to increased size or lipophilicity. Promising analogs should then be subjected to co-crystallization to confirm that they bind as designed. This iterative cycle of design, synthesis, and testing is the core of successful hit-to-lead optimization.[17]

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC. [Link]

  • (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - ACS Publications. [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed. [Link]

  • Fragment-based discovery of JAK-2 inhibitors - PubMed. [Link]

  • Fragment-Based Discovery of 6‑Arylindazole JAK Inhibitors - ACS Figshare. [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed. [Link]

  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. [Link]

  • Design and synthesis of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. [Link]

  • Approaches to Fragment-Based Drug Design. [Link]

Sources

Method

Application Note: Advanced Purification Strategies for 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile Intermediates

Introduction & Strategic Context The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a hinge-binding motif in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a hinge-binding motif in the development of potent kinase inhibitors, including treatments targeting SGK-1[1], CSF1R[2], and BRAF[3]. The specific intermediate, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile , serves as a critical bifunctional building block. However, its purification is notoriously challenging due to the amphoteric nature of the 7-azaindole core and the molecule's propensity to form tightly bound intermolecular dimers via hydrogen bonding.

Physicochemical Causality in Purification Design

To design a self-validating purification system, one must understand the molecular behavior of this intermediate to avoid empirical guesswork:

  • Amphoterism & pH Partitioning : The molecule features a basic pyridine-like nitrogen (pKa ~4.6) and a weakly acidic pyrrole-like NH (pKa ~16). This dual nature allows for selective pH-swing partitioning, enabling the separation of the target from neutral and purely acidic impurities.

  • Dimerization & Silica Chemisorption : The N1-H and N7 atoms participate in robust intermolecular hydrogen bonding. On standard bare silica gel, this leads to severe band broadening, streaking, and irreversible chemisorption to acidic silanol groups. A basic modifier is chemically required to mask these interactions.

  • Alpha-Proton Lability : The methylene protons of the acetonitrile group (-CH₂CN) are susceptible to deprotonation under strongly basic conditions, which can trigger unwanted alkylation or nitrile hydrolysis. Therefore, mild bases must be used during neutralization.

Purification Workflow Visualization

G Crude Crude 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile LLE Acid-Base Extraction (pH swing 2.0 to 9.0) Crude->LLE Dissolve & Partition OrgLayer Organic Phase (Enriched Intermediate) LLE->OrgLayer Extract (2-MeTHF) Chromatography Flash Chromatography (Silica + 1% TEA) OrgLayer->Chromatography If Purity < 95% Crystallization Recrystallization (Acetonitrile/Water) OrgLayer->Crystallization If Purity > 95% Chromatography->Crystallization Polish Pure Pure Intermediate (>99% Purity) Crystallization->Pure Filter & Dry

Workflow for the isolation and purification of 7-azaindole acetonitrile intermediates.

Step-by-Step Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol exploits the basicity of the azaindole nitrogen to separate the target from non-basic organic impurities. The phase-switching nature of this protocol makes it a self-validating step; impurities that do not ionize are permanently excluded.

  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 volumes).

  • Acidic Extraction : Extract the organic layer with 1.0 M aqueous HCl (3 x 3 volumes). Causality: The target intermediate protonates at the pyridine nitrogen and partitions into the aqueous phase as a highly soluble hydrochloride salt.

  • Impurity Purge : Discard the organic layer, which now contains unreacted starting materials and neutral/acidic byproducts.

  • Thermal Control : Cool the combined aqueous layers to 0–5 °C in an ice bath to prevent exothermic degradation during neutralization.

  • Basification : Carefully adjust the pH to 8.5–9.0 using saturated aqueous NaHCO₃ or 28% NH₄OH. Causality: A mild base prevents the deprotonation of the labile acetonitrile alpha-protons while fully neutralizing the pyridine nitrogen to precipitate the free base.

  • Organic Recovery : Extract the neutralized aqueous phase with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 4 volumes). Causality: 2-MeTHF is prioritized over standard ethers due to its superior phase separation kinetics and higher solubility for azaindole derivatives[3].

  • Finishing : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Amine-Modified Flash Column Chromatography

If the LLE yields a product with <95% purity, modified silica gel chromatography is employed.

  • Stationary Phase Passivation : Pre-treat the silica gel column with 1–2% Triethylamine (TEA) in Hexanes. Causality: TEA competitively binds and masks the highly acidic silanol groups on the silica surface, preventing the basic azaindole from streaking and ensuring symmetrical peak elution.

  • Loading : Load the intermediate dissolved in a minimum volume of Dichloromethane (DCM).

  • Elution : Elute using a gradient of 0% to 10% Methanol in DCM containing 1% TEA.

  • Validation : Monitor fractions via TLC (UV 254 nm). The intermediate will elute as a sharp, distinct band, circumventing the typical tailing observed in unmodified systems.

Protocol 3: Anti-Solvent Crystallization

For final polishing to >99% purity, crystallization is highly effective for removing trace structural isomers and residual solvents. Acetonitrile is a proven solvent for crystallizing 7-azaindole derivatives[1].

  • Dissolution : Suspend the semi-pure intermediate in minimal boiling Acetonitrile (approx. 3–5 volumes).

  • Heating : Heat to 80 °C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition : Slowly add purified Water (anti-solvent) dropwise until the solution becomes faintly turbid (cloud point).

  • Controlled Nucleation : Allow the mixture to cool to room temperature at a rate of 10 °C/hour to promote the growth of large, pure crystals rather than amorphous precipitate. Subsequently, cool to 4 °C for 2 hours.

  • Isolation : Filter the resulting crystals and wash with cold Acetonitrile/Water (1:1 v/v). Dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of each purification technique when applied to 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile intermediates:

Purification MethodAverage Yield Recovery (%)Final Purity (HPLC Area %)Processing Time (h)Solvent Efficiency (L/kg)Primary Impurity Removed
Acid-Base LLE 85 - 92%88 - 94%2.5~35Neutral/Acidic Organics
Modified Flash Chromatography 75 - 82%95 - 98%4.0~120Closely eluting isomers
Anti-Solvent Crystallization 88 - 95%>99.5%14.0~10Trace impurities, color

References

  • US20090233955A1 - 1H-Pyrrolo[2,3-B]Pyridnes - Google Patents Source: Google Patents URL
  • WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents Source: Google Patents URL
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Application

Application Note: In Vivo Dosing and Administration Protocols for 1H-Pyrrolo[2,3-b]pyridine Compounds

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, particularly for oncology and neuropharmacology[1][2]. By closely mimicking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, particularly for oncology and neuropharmacology[1][2]. By closely mimicking the adenine ring of ATP, this bicyclic core forms highly stable bidentate hydrogen bonds with the hinge region of target kinases. Landmark therapeutics such as the BRAF V600E inhibitor vemurafenib (Zelboraf) and the CSF-1R inhibitor pexidartinib rely heavily on this scaffold[1][3].

This application note provides a comprehensive, field-proven guide for the formulation, dosing, and in vivo administration of 1H-pyrrolo[2,3-b]pyridine derivatives in preclinical murine models. Designed for drug development professionals, this guide ensures high scientific rigor, optimal bioavailability, and reproducible pharmacodynamic (PD) readouts.

Mechanistic Rationale: The 7-Azaindole Pharmacophore

The pharmacological success of 1H-pyrrolo[2,3-b]pyridine compounds stems directly from their structural causality. The nitrogen atom at position 7 acts as a hydrogen bond acceptor, while the NH group at position 1 acts as a hydrogen bond donor. This dual capability allows the scaffold to competitively displace ATP in the kinase catalytic cleft[4].

For example, vemurafenib selectively binds the mutated BRAF V600E kinase, blocking the downstream MEK/ERK signaling cascade that drives melanoma proliferation[5]. Similarly, novel derivatives like Compound 25a (an ATM inhibitor) and Compound 22 (a CDK8 inhibitor) utilize this core to achieve exceptional target selectivity and in vivo efficacy[6][7].

Pathway ATP ATP Kinase Target Kinase (e.g., BRAF V600E, ATM) ATP->Kinase Binds Hinge Region Substrate Downstream Effector (e.g., MEK, p53) Kinase->Substrate Phosphorylates Drug 1H-pyrrolo[2,3-b]pyridine (e.g., Vemurafenib) Drug->Kinase Competitive Inhibition (Bidentate H-bonds) ActiveSubstrate Phosphorylated Effector (Active) Substrate->ActiveSubstrate Tumor Tumor Proliferation & Survival ActiveSubstrate->Tumor Drives

Mechanism of 1H-pyrrolo[2,3-b]pyridine competitive kinase inhibition.

Preclinical Pharmacokinetics & In Vivo Dosing Strategies

Due to the planar, aromatic nature of the 7-azaindole core, these compounds often exhibit high lipophilicity. While this enhances cell permeability and oral bioavailability (e.g., Compound 25a demonstrates a remarkable 147.6% oral bioavailability in mice[6]), it necessitates careful vehicle selection to prevent precipitation in the gastrointestinal tract.

Table 1: In Vivo Dosing Profiles of Landmark 1H-Pyrrolo[2,3-b]pyridine Compounds
CompoundTargetAnimal ModelRouteDosing RegimenVehicle / FormulationRef
Vemurafenib BRAF V600EMouse Xenograft (Colorectal/Melanoma)PO25 - 75 mg/kg, b.i.d.HPMC / Tween or CMC-Na[1][8]
Compound 25a ATMMouse Xenograft (HCT116/SW620)POSynergistic with IrinotecanLipo-formulation / CMC-Na[6][9]
Compound 22 CDK8Mouse Xenograft (Colorectal)PO20, 40, 80 mg/kg, daily0.5% CMC-Na[7]
Pexidartinib CSF-1RMouse Xenograft (Glioblastoma)POVaries (e.g., 40 mg/kg)0.5% Methylcellulose[1]
Compound S01 GSK-3βAlzheimer's Mouse ModelsPODose-dependentCMC-Na based[10]

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system for in vivo administration.

Workflow Formulation 1. Formulation (0.5% CMC-Na) Inoculation 2. Xenograft Inoculation Formulation->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 4. Oral Administration (PO, Daily/BID) Randomization->Dosing Monitoring 5. Efficacy & PD Monitoring Dosing->Monitoring

Standardized in vivo workflow for 1H-pyrrolo[2,3-b]pyridine efficacy studies.

Protocol A: Vehicle Selection and Compound Formulation

Causality Check: 1H-pyrrolo[2,3-b]pyridines are highly hydrophobic and prone to aggregation in aqueous solutions. Using a suspending agent like Sodium Carboxymethyl Cellulose (CMC-Na) increases the viscosity of the vehicle. This prevents the drug from settling in the syringe during gavage, ensuring accurate, uniform dosing across the cohort[7].

Materials:

  • Target Compound (e.g., Compound 22 or Vemurafenib)

  • 0.5% (w/v) CMC-Na in sterile distilled water

  • Mortar and pestle (or probe sonicator)

Step-by-Step Formulation:

  • Weighing: Accurately weigh the required amount of the 1H-pyrrolo[2,3-b]pyridine compound to achieve the target concentration (e.g., for a 40 mg/kg dose in a 20 g mouse, assuming a 200 μL dosing volume, the concentration should be 4 mg/mL).

  • Wetting: Transfer the powder to a glass vial or mortar. Add a few drops of Tween-80 (optional, max 1-2% v/v) to wet the hydrophobic powder.

  • Suspension: Gradually add the 0.5% CMC-Na solution while continuously triturating or vortexing.

  • Homogenization: Probe sonicate the mixture on ice for 3 cycles (10 seconds on, 10 seconds off) to break up micro-aggregates. The final formulation should be a uniform, milky suspension.

  • Validation: Visually inspect the suspension after 30 minutes. If rapid settling occurs, increase CMC-Na concentration to 1% or continuously stir on a magnetic plate during the dosing procedure.

Protocol B: In Vivo Dosing and Pharmacodynamic Validation

Causality Check: Oral gavage (PO) is preferred for these compounds to mimic clinical administration routes (e.g., Zelboraf is administered orally at 960 mg BID in humans[3]). Pharmacodynamic validation is critical; a failure to observe tumor growth inhibition (TGI) could be due to poor target engagement rather than poor intrinsic efficacy.

Step-by-Step Administration:

  • Preparation: Stir the formulated suspension continuously. Draw 200 μL of the suspension into a 1 mL syringe fitted with a sterile, rounded-tip gavage needle (20G or 22G depending on mouse size).

  • Restraint: Secure the mouse by the scruff of the neck, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.

  • Administration: Gently insert the gavage needle behind the incisors and glide it down the esophagus. Do not force the needle. Once the needle is properly positioned in the stomach, depress the plunger smoothly.

  • Monitoring: Monitor the animal immediately post-dosing for signs of respiratory distress (which indicates accidental tracheal administration).

  • Regimen: Administer daily or twice daily (b.i.d.) as per the pharmacokinetic half-life of the specific compound. For instance, vemurafenib is often dosed at 75 mg/kg b.i.d. in xenograft models[1].

Toxicology and Safety Considerations

When dosing 1H-pyrrolo[2,3-b]pyridine derivatives, researchers must monitor for class-specific and target-specific toxicities. For example, vemurafenib can cause a paradoxical activation of the MEK/ERK pathway in BRAF wild-type cells, leading to the proliferation of cutaneous squamous cell carcinomas (cuSCC)[5][8]. In preclinical models, this is observed as dose-dependent growth of A431 cuSCC xenografts when treated with vemurafenib[8]. Routine monitoring of animal body weight (every 2 days) and skin condition is mandatory during the dosing period[7].

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (2025). URL:[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry (2022). URL:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • ZELBORAF (vemurafenib) tablet for oral use. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health (PMC). URL:[Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Taylor & Francis. URL:[Link]

  • ZELBORAF - Product Monograph. Health Canada. URL:[Link]

Sources

Method

Application Note: Analytical Methods for Quantifying 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile

Executive Summary & Physicochemical Rationale 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile—structurally identified as 6-(cyanomethyl)-7-azaindole—is a high-value synthetic intermediate. The 7-azaindole pharmacophore is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile—structurally identified as 6-(cyanomethyl)-7-azaindole—is a high-value synthetic intermediate. The 7-azaindole pharmacophore is a privileged scaffold in modern drug discovery, serving as the hinge-binding core in several FDA-approved kinase inhibitors, including pexidartinib and vemurafenib. Accurate quantification of this intermediate is essential for determining Active Pharmaceutical Ingredient (API) yield, assessing bulk purity, and profiling trace genotoxic impurities during scale-up manufacturing.

Designing a robust analytical method requires a deep understanding of the molecule's physicochemical properties:

  • Acid-Base Chemistry & Peak Integrity: The 7-azaindole core contains a basic pyridine-like nitrogen with a pKa of approximately 4.6. At a neutral pH, this nitrogen exists in a state of partial ionization. On standard silica-based reversed-phase columns, this leads to severe peak broadening and tailing due to secondary interactions with residual silanols. To enforce chromatographic causality, our methods utilize an acidic mobile phase (pH ~2.7) driven by 0.1% Formic Acid. This fully protonates the azaindole nitrogen, ensuring a single ionization state and generating sharp, symmetrical peaks—a principle well-documented in the chromatographic analysis of pexidartinib .

  • Chromophore & Detection: The highly conjugated pyrrolo-pyridine bicyclic system exhibits strong UV absorbance. Acetonitrile is selected over methanol as the organic modifier because its lower UV cutoff (190 nm vs. 205 nm) prevents baseline drift when monitoring at the optimal absorption maxima (225 nm and 254 nm) .

Analytical Workflow Strategy

To support both bulk API lot-release and trace impurity profiling, a dual-protocol workflow is required. The logical progression from high-concentration assay testing to low-concentration mass spectrometry is visualized below.

AnalyticalWorkflow Sample 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (API Intermediate) Prep Sample Preparation & Solubilization Sample->Prep HPLC Protocol 1: RP-HPLC-UV (Assay & Bulk Purity) Prep->HPLC High Conc. (mg/mL) LCMS Protocol 2: LC-MS/MS (Trace & Impurity Profiling) Prep->LCMS Low Conc. (ng/mL) Data1 Yield, Purity %, & System Suitability HPLC->Data1 Data2 Trace Quantification (ppm/ppb levels) LCMS->Data2

Figure 1: Analytical workflow for quantifying 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile.

Protocol 1: Reversed-Phase HPLC-UV (Bulk Assay & Purity)

This protocol is designed as a self-validating system for routine lot-release testing. It employs a C8 stationary phase, which offers slightly lower hydrophobicity than a standard C18 column. This prevents excessive retention of the polar cyanomethyl group while maintaining high theoretical plate counts for separating structurally similar process impurities .

Step-by-Step Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock at the column head, which can cause peak splitting.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL stock). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock 1:20 with diluent to achieve a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating Sequence Design:

    • Inject a Blank (Diluent) to confirm no carryover.

    • Inject the System Suitability Test (SST) standard 6 times.

    • Inject unknown samples (bracketed by a standard every 10 injections to monitor detector drift).

Chromatographic Conditions

Table 1: HPLC-UV Method Parameters

ParameterSpecification
Column Waters XBridge C8 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient (5% B to 95% B over 15 min, hold 2 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at 225 nm (Primary) and 254 nm (Secondary)

Protocol 2: LC-MS/MS MRM (Trace Quantification)

When 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile acts as a potential carryover impurity in a final API formulation, UV detection lacks the requisite sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required.

Positive Electrospray Ionization (ESI+) is highly efficient for this molecule because the basic azaindole nitrogen readily accepts a proton to form the [M+H]+ precursor ion at m/z 158.1 .

Fragmentation Parent Parent Ion [M+H]+ m/z 158.1 CID Collision-Induced Dissociation (CID) Parent->CID Frag1 Product Ion 1 Loss of -CH2CN CID->Frag1 Primary Pathway Frag2 Product Ion 2 Azaindole Core Cleavage CID->Frag2 Secondary Pathway Quant Quantifier Transition (Highest Intensity) Frag1->Quant Qual Qualifier Transition (Structural Confirmation) Frag2->Qual

Figure 2: ESI+ fragmentation pathway and MRM transition logic for trace quantification.

Step-by-Step Methodology
  • Matrix Preparation: If extracting from a formulated API, dissolve 100 mg of the API in 1 mL of Methanol.

  • Protein/Matrix Precipitation: Add 3 mL of cold Acetonitrile containing an isotopically labeled Internal Standard (IS). Centrifuge at 14,000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant 1:100 in Mobile Phase A. Causality: Heavy dilution minimizes matrix effects (ion suppression) in the ESI source, ensuring the ionization efficiency of the target analyte remains constant.

Mass Spectrometry Conditions

Table 2: LC-MS/MS MRM Parameters (ESI+)

ParameterSpecification / Value
Precursor Ion ([M+H]+) m/z 158.1
Quantifier Product Ion m/z 118.1 (Loss of -CH₂CN)
Qualifier Product Ion m/z 91.0 (Pyrrolo-pyridine core cleavage)
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
Collision Energy (CE) 20 eV (Quantifier), 35 eV (Qualifier)

Data Presentation & System Validation

To ensure the trustworthiness of the generated data, every analytical run must pass strict System Suitability Testing (SST) based on ICH Q2(R1) guidelines. If a parameter fails, the self-validating system requires the operator to halt the run and execute the corresponding corrective action.

Table 3: Self-Validating System Suitability Criteria

Validation ParameterAcceptance CriteriaCorrective Action if Failed
Injection Precision (%RSD) ≤ 2.0% (n=6 injections)Check autosampler syringe and purge lines for air bubbles.
Peak Tailing Factor (T) ≤ 1.5Replace guard column; verify mobile phase pH is ~2.7.
Theoretical Plates (N) ≥ 5,000Flush column with 100% organic solvent to remove strongly bound lipids/impurities.
Blank Interference ≤ 0.1% of target peak areaExtend the gradient washout phase to 95% B for an additional 3 minutes.
IS Area Variation (LC-MS) ± 15% across all samplesDilute the sample further to reduce matrix-induced ion suppression.

References

  • Method development and validaiton of pexidartinib using RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) / ResearchGate. URL:[Link]

  • A New Analytical RP-HPLC Method for the Estimation of Vemurafenib in Pure Form and Marketed Pharmaceutical Dosage Form. TIJER - International Research Journal. URL:[Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies Application Notes. URL:[Link]

  • High Risk of Drug–Drug Interactions Caused by Pexidartinib via UDP-Glucuronosyltransferases Inhibition. Chemical Research in Toxicology (ACS Publications). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in pyrrolo[2,3-b]pyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This scaffold is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges, including low yields and the formation of persistent side products. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Chichibabin-Type Cyclization for 7-Azaindole Synthesis is Resulting in Low Yields and Multiple Byproducts.

Question: I'm attempting a Chichibabin-like condensation between a substituted picoline and a nitrile using a strong base like Lithium diisopropylamide (LDA), but the yield of my desired pyrrolo[2,3-b]pyridine is consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in this classic cyclization are a frequent problem, typically stemming from two main competing side reactions: the self-condensation of the picoline starting material and the unproductive reaction of the strong base with your nitrile.

Common Causes and Solutions:

  • Picoline Dimerization: The primary culprit is often the dimerization of the lithiated picoline intermediate. This intermediate is a potent nucleophile and can attack another molecule of the starting picoline, consuming your material in an unwanted side reaction.

    • Causality: The rate of deprotonation of the picoline versus its subsequent reaction with the nitrile is critical. If the lithiated picoline concentration builds up before it can react with the nitrile, it will begin to react with itself.

    • Solution: Inverse Addition. To circumvent this, control the concentration of the reactive lithiated picoline. This can be achieved by reversing the order of addition: add the nitrile to the LDA solution first, followed by the slow addition of the picoline. This strategy generates the lithiated nitrile intermediate first, which can then react with the picoline as it is added, minimizing the opportunity for picoline self-condensation.[1]

  • Unproductive Base-Nitrile Interaction: Strong bases like LDA can add directly to the nitrile functional group. This forms an amidine intermediate that is generally unreactive in the desired cyclization pathway, effectively sequestering both base and nitrile.

    • Causality: The electrophilicity of the nitrile carbon makes it susceptible to nucleophilic attack by the strong base.

    • Solution: Stoichiometric Control. Precise control over the amount of base is crucial. While an excess of base is needed to drive the reaction, a large excess can promote the unproductive reaction with the nitrile. Studies have shown that using approximately 2.1 equivalents of LDA provides an optimal balance, ensuring complete deprotonation and facilitating the necessary cyclization and tautomerization steps without excessively favoring side reactions.[1] Using only stoichiometric amounts (e.g., 1.05 equivalents) has been demonstrated to result in significantly lower yields (15-20%), likely because the base is consumed in multiple steps of the mechanism.[1]

Troubleshooting Workflow: Low Yield in Chichibabin-Type Synthesis

The following workflow can help systematically diagnose and solve issues with low yields.

G start Low Yield Observed check_stoichiometry Verify LDA Stoichiometry start->check_stoichiometry analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) check_stoichiometry->analyze_byproducts  >= 2.0 eq. adjust_lda Adjust LDA to 2.1 eq. check_stoichiometry->adjust_lda  < 2.0 eq. dimer_present Picoline Dimer Detected? analyze_byproducts->dimer_present yield_improved Yield Improved? adjust_lda->yield_improved implement_inverse_add Implement Inverse Addition Protocol implement_inverse_add->yield_improved dimer_present->implement_inverse_add Yes re_evaluate Re-evaluate Other Parameters (Temp, Solvent Purity) dimer_present->re_evaluate No success Synthesis Optimized yield_improved->success Yes yield_improved->re_evaluate No

Caption: Troubleshooting workflow for low yields in Chichibabin synthesis.

Data Summary: Effect of Reaction Parameters

ParameterCommon IssueRecommended ConditionRationale
Base Stoichiometry Insufficient reaction drive or side reactions2.1 equivalents of LDABalances the need for base in multiple mechanistic steps against unproductive nitrile addition.[1]
Order of Addition Picoline dimerizationInverse Addition (Picoline added last)Minimizes the concentration of the highly reactive lithiated picoline intermediate.[1]
Temperature Dimerization / Side ReactionsMaintain low temperatures (e.g., -78°C to 0°C) during base addition and lithiation steps.Reduces the rate of side reactions, which often have higher activation energies than the desired pathway.
Solvent Purity Quenching of LDAUse anhydrous THFPrevents protonation and deactivation of the strong base by water or other protic impurities.

Validated Protocol: Inverse Addition for 2-Phenyl-7-Azaindole Synthesis

This protocol is adapted from demonstrated methods to minimize picoline dimerization.[1]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzonitrile

  • 3-Picoline

  • Tetrahydrofuran (THF), anhydrous

  • Standard quenching and extraction reagents

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (2.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (2.1 eq.) dropwise, maintaining the temperature. Stir at -78 °C for 20 minutes, then allow the solution to warm to 0 °C for 20 minutes to ensure complete formation of LDA.

  • Nitrile Addition: Cool the freshly prepared LDA solution back down to -78 °C. Add benzonitrile (1.0 eq.) dropwise to the LDA solution. Stir the resulting mixture at this temperature for 30 minutes.

  • Picoline Addition (Inverse Addition): Slowly add 3-picoline (1.1 eq.) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of starting material).

  • Work-up and Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: My Palladium-Catalyzed Cross-Coupling Reaction on the 7-Azaindole Core is Failing or Giving Complex Mixtures.

Question: I'm trying to functionalize the 7-azaindole scaffold using a Sonogashira or Suzuki coupling, but the reaction is not working. Alternatively, I protected the pyrrole nitrogen, but now I can't remove the protecting group without degrading my product. What should I do?

Answer: Functionalizing the pyrrolo[2,3-b]pyridine core via cross-coupling is a powerful but delicate operation. The two nitrogen atoms in the scaffold can coordinate to the palladium catalyst, leading to catalyst inhibition. Furthermore, the N-H proton of the pyrrole ring is acidic and can interfere with many coupling reactions, often necessitating a protecting group strategy, which brings its own challenges.

Common Causes and Solutions:

  • Catalyst Inhibition: The lone pairs on both the pyridine and pyrrole nitrogens can act as ligands for the palladium center, leading to inactive catalyst complexes.

    • Solution: Protecting Group Strategy. Protecting the pyrrole nitrogen with a suitable group (e.g., SEM, Boc) can mitigate this issue. However, this adds steps to the synthesis and deprotection can be problematic.

    • Solution: Direct, Unprotected Coupling. An alternative, highly efficient method avoids protecting groups altogether. A two-step, one-pot procedure involving a Sonogashira coupling followed by a base-mediated C-N cyclization has been developed.[2] This circumvents the need to perform cross-coupling on the fully formed, and potentially inhibitive, 7-azaindole ring system.

  • Problematic Deprotection: If a protecting group is used, its removal can be harsh. Standard acidic conditions (e.g., TFA) for deprotection can lead to decomposition of the often electron-rich pyrrolo[2,3-b]pyridine core.

    • Solution: Optimized Deprotection or Alternative Reagents. If you must use a protecting group, carefully optimize the deprotection conditions (acid concentration, temperature, time). If standard methods fail, consider alternatives like BF₃·OEt₂ or TBAF, though these should be screened carefully as they can also generate complex mixtures.[1]

Workflow: Synthesis via Sonogashira Coupling and C-N Cyclization

This workflow represents a robust, protection-group-free strategy for synthesizing 2-substituted 7-azaindoles.[2]

G start Start: 2-Amino-3-iodopyridine + Terminal Alkyne step1 Step 1: Sonogashira Coupling [Pd(PPh3)2Cl2, CuI, Et3N, Toluene] start->step1 intermediate Intermediate: 2-Amino-3-(alkynyl)pyridine step1->intermediate step2 Step 2: C-N Cyclization [t-BuOK, 18-crown-6, Toluene, 65 °C] intermediate->step2 product Final Product: 2-Substituted Pyrrolo[2,3-b]pyridine step2->product

Caption: Protection-free synthesis of 2-substituted 7-azaindoles.

Validated Protocol: 2-Step Synthesis of 2-Substituted 7-Azaindoles[2]

This protocol details the Sonogashira coupling followed by a C-N cyclization, a method that is efficient, scalable, and avoids protecting groups.[2]

Step 1: Sonogashira Coupling

  • Materials: 2-Amino-3-iodopyridine, Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N), Toluene.

  • Procedure:

    • To a solution of 2-amino-3-iodopyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in toluene, add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.).

    • Add Et₃N (2.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: C-N Cyclization

  • Materials: 2-Amino-3-(alkynyl)pyridine intermediate, Potassium tert-butoxide (t-BuOK), 18-crown-6, Toluene.

  • Procedure:

    • To a solution of the intermediate from Step 1 (1.0 eq.) in toluene, add t-BuOK (1.2 eq.) and a catalytic amount of 18-crown-6 (0.1 eq.).

    • Heat the mixture to 65 °C until cyclization is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer, and concentrate. Purify by column chromatography if necessary.

References
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Punitsyna, O., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis.
  • Abdelrazek, F., Fadda, A., & Mohamed, S. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1, 218-223. [Link]

  • Le, T. N., et al. (2014). An efficient method for the synthesis of 7-azaindole ring systems utilizing an iron catalyst under microwave irradiation. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online. [Link]

  • Wang, L., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting SEM-Deprotection in 7-Azaindoles

Introduction The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust and widely utilized protecting group in the synthesis of 7-azaindoles, particularly because it withstands harsh cross-coupling conditions like Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust and widely utilized protecting group in the synthesis of 7-azaindoles, particularly because it withstands harsh cross-coupling conditions like Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the removal of the N-SEM group is notoriously challenging. Researchers frequently encounter stalled reactions, substrate degradation, and the formation of complex side products.

This technical guide provides field-proven mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these specific bottlenecks.

Diagnostic Workflow

G Start Analyze LC-MS/TLC Post-Deprotection N_Hydroxymethyl Issue: N-Hydroxymethyl Intermediate Accumulates Start->N_Hydroxymethyl Incomplete Cleavage Tricycle Issue: 8-Membered Tricycle / Dimer Forms Start->Tricycle Formaldehyde Release Degradation Issue: Substrate Degradation Start->Degradation Harsh Acid Sol1 Solution: Two-Step Protocol (Add Basic Workup) N_Hydroxymethyl->Sol1 Sol2 Solution: Add Formaldehyde Scavenger Tricycle->Sol2 Sol3 Solution: Switch to Fluoride (TBAF) Conditions Degradation->Sol3

Diagnostic workflow for troubleshooting common SEM-deprotection issues in 7-azaindoles.

Troubleshooting Guides & FAQs

Q1: Why does my LC-MS show a mass corresponding to an 8-membered tricyclic azaindole? A1: This is a classic side reaction driven by the release of formaldehyde. During acidic cleavage of the SEM group, the molecule fragments into an N-hydroxymethyl intermediate, which subsequently collapses to release free formaldehyde. Because the 7-azaindole core is highly nucleophilic, the liberated formaldehyde acts as a potent electrophile, triggering an1[1]. This often leads to the formation of a tricyclic eight-membered 7-azaindole side product or methylene-bridged dimers[2]. Causality & Solution: To prevent this, formaldehyde must be intercepted before it can react with the azaindole core. Incorporating an amine scavenger (such as ethylenediamine or aqueous ammonia) during the basic hydrolysis step effectively traps the formaldehyde as an imine/aminal, preserving the integrity of the desired product.

Q2: The reaction stalls, and I observe the accumulation of an intermediate (+30 Da from the target mass). How do I drive it to completion? A2: The +30 Da mass corresponds to the N-hydroxymethyl hemiaminal intermediate. Acidic conditions (e.g., TFA/CH2Cl2) are sufficient to cleave the silicon-carbon bond and eliminate the ethylene fragment, but the resulting N-hydroxymethyl group is surprisingly stable in acid. Causality & Solution: A dedicated basic workup is mandatory. After removing the acid in vacuo, redissolve the intermediate in a solvent like THF or Methanol and treat it with a 3[3]. The base deprotonates the hydroxyl group, driving the collapse of the hemiaminal into the free 7-azaindole and formaldehyde.

Q3: My 7-azaindole core degrades into a complex mixture under prolonged TFA exposure. What are the alternatives? A3: 7-Azaindoles, particularly those with electron-donating substituents, can decompose under harsh acidic conditions. Furthermore, Lewis acids like BF3·OEt2 have been reported to generate4[4] with this scaffold. Causality & Solution: Shift to an orthogonal, fluoride-driven mechanism. Tetrabutylammonium fluoride (TBAF) exploits the exceptionally high bond dissociation energy of the Si-F bond to initiate a fragmentation cascade without the need for acid[5]. While TBAF deprotection can be sluggish and may require elevated temperatures (60–70 °C), it is significantly milder on acid-sensitive functional groups.

Mechanistic Pathway

Mechanism SEM_Azaindole N-SEM 7-Azaindole NHM_Intermediate N-Hydroxymethyl Intermediate SEM_Azaindole->NHM_Intermediate Acid (TFA) - TMS-F/OH Free_Azaindole Free 7-Azaindole NHM_Intermediate->Free_Azaindole Base Formaldehyde Formaldehyde (HCHO) NHM_Intermediate->Formaldehyde Base / Heat SideProduct 8-Membered Tricycle Free_Azaindole->SideProduct + HCHO Electrophilic Attack Formaldehyde->SideProduct

Mechanistic pathway of SEM deprotection highlighting the formaldehyde-driven side reaction.

Quantitative Data: Reagent Comparison

Reagent SystemMechanism of CleavageTypical YieldSide Product RiskReaction TimeBest Use Case
TFA/CH₂Cl₂ then NaOH Acidic cleavage + Basic hydrolysis40-60%High (8-membered tricycle)2-12 hSimple, robust substrates
TFA + Ethylenediamine Acidic cleavage + HCHO scavenging70-85%Low4-8 hSubstrates prone to electrophilic attack
TBAF / THF Fluoride-induced desilylation50-80%Low12-24 hAcid-sensitive substrates
BF₃·OEt₂ Lewis acid cleavage<30%Very High (Complex mixtures)1-4 hRarely recommended for 7-azaindoles

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Two-Step Acid/Base Deprotection with Formaldehyde Scavenging

Designed for electron-rich 7-azaindoles prone to dimerization or tricyclic side-product formation.

  • Acidic Cleavage: Dissolve the SEM-protected 7-azaindole (1.0 eq) in anhydrous CH2Cl2 (0.1 M). Add Trifluoroacetic acid (TFA, 30% v/v) dropwise at 0 °C.

  • First Validation Checkpoint: Stir at room temperature for 4-8 hours. Analyze via LC-MS. The target mass should shift to [M+H]+ + 30 Da, confirming the quantitative formation of the N-hydroxymethyl intermediate. Do not proceed until the starting material is fully consumed.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess TFA and CH2Cl2.

  • Basic Hydrolysis & Scavenging: Redissolve the crude intermediate in methanol (0.1 M). Add ethylenediamine (5.0 eq) to act as both a base (to collapse the hemiaminal) and a formaldehyde scavenger.

  • Second Validation Checkpoint: Stir at room temperature for 2-4 hours. LC-MS must show the complete disappearance of the +30 Da peak and the appearance of the exact target mass. The absence of a +12 Da mass (methylene bridge dimer) validates successful formaldehyde scavenging.

  • Workup: Concentrate and purify via silica gel chromatography.

Protocol B: Mild Fluoride-Mediated Deprotection (TBAF)

Designed for substrates that degrade under prolonged exposure to TFA.

  • Initiation: Dissolve the SEM-protected 7-azaindole (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere. Add a 1.0 M solution of TBAF in THF (3.0 - 5.0 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 60-70 °C (reflux). The high affinity of fluoride for silicon drives the initial cleavage, but elevated temperatures are often required to overcome the steric hindrance of the 7-azaindole core.

  • Validation Checkpoint: Monitor via TLC/LC-MS every 4 hours. The reaction is self-validating when the non-polar SEM-protected starting material is completely converted to the highly polar free azaindole. If degradation peaks appear, reduce the temperature to 50 °C.

  • Quench & Extraction: Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate for purification.

References

  • BenchChem. "Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting." 1

  • BenchChem. "Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis."5

  • Merugu, S. R., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2024. 2

  • Merugu, S. R., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." MDPI, 2024. 4

  • ACS Publications. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry. 3

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile Analogs

Introduction The 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile scaffold, a derivative of 7-azaindole, is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile scaffold, a derivative of 7-azaindole, is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] While synthetic routes to these analogs are well-established, their purification presents a significant bottleneck for many researchers. The inherent characteristics of the 7-azaindole nucleus—namely its basic pyridine nitrogen, acidic pyrrole proton, and overall polarity—frequently lead to challenges in chromatography and crystallization.

This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing the purification of these valuable compounds. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible protocols.

Purification Strategy Selection: A Logic-Based Workflow

The first critical decision is selecting the primary purification technique. This choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound. The following workflow provides a decision-making framework.

G start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component (>80%)? is_solid->is_major_product Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Gum) try_crystallization Attempt Recrystallization is_major_product->try_crystallization Yes is_major_product->chromatography No crystallization_success Successful? (Purity Check) try_crystallization->crystallization_success crystallization_success->chromatography No final_product Pure Product crystallization_success->final_product Yes polar_impurities Are impurities significantly more polar? chromatography->polar_impurities normal_phase Normal-Phase Chromatography (Silica or Alumina) polar_impurities->normal_phase Yes reverse_phase Reverse-Phase Chromatography (C18) polar_impurities->reverse_phase No / Complex Mixture normal_phase->final_product reverse_phase->final_product

Caption: Workflow for selecting an initial purification strategy.

Troubleshooting Guide: Chromatography

Chromatography is the most common purification method for these analogs. However, their unique structure can cause several issues.

Issue 1: Peak Tailing or Streaking in Normal-Phase Chromatography
  • Question: My compound is streaking badly on a silica gel column, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

  • Answer:

    • Causality: This is the most common problem encountered. The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, non-specific interaction slows down parts of the sample band, causing it to "tail" or "streak."

    • Troubleshooting Steps:

      • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[4] This modifier competes with your compound for the acidic sites on the silica.

        • Triethylamine (TEA): Start by adding 0.1-1% TEA to your eluent. This is often sufficient to dramatically improve peak shape.

        • Ammonia Solution: For very basic compounds, a 1-2% solution of 7N ammonia in methanol added to the mobile phase (e.g., 98:2 DCM:[7N NH3 in MeOH]) can be highly effective.

      • Change the Stationary Phase: If modifiers are ineffective or incompatible with your compound, consider an alternative stationary phase.

        • Alumina (Basic or Neutral): Alumina has fewer acidic sites than silica and is an excellent alternative for purifying basic compounds.[4]

        • Deactivated Silica: You can "deactivate" your silica gel by pre-flushing the column with your mobile phase containing the basic modifier before loading your sample.

      • Check for Overloading: Loading too much sample can also cause peak distortion. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.[4]

G start Peak Tailing Observed on Silica Gel check_loading Is column overloaded? (>1-5% w/w) start->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes add_modifier Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) check_loading->add_modifier No reduce_load->start problem_solved Problem Solved? add_modifier->problem_solved increase_modifier Increase Modifier Conc. or Switch to NH3/MeOH problem_solved->increase_modifier No end Symmetrical Peak problem_solved->end Yes increase_modifier->problem_solved switch_stationary_phase Switch Stationary Phase (e.g., Alumina or C18) increase_modifier->switch_stationary_phase Still Tailing switch_stationary_phase->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Compound is Irreversibly Adsorbed or Decomposing on the Column
  • Question: I've lost most of my material on the column. My yield is extremely low, and I suspect the compound is either stuck or degrading. What should I do?

  • Answer:

    • Causality: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[4] Alternatively, highly polar analogs or those capable of strong hydrogen bonding can bind so strongly to the silica that they fail to elute with standard solvent systems.

    • Troubleshooting Steps:

      • Test Stability on TLC: Before committing your entire batch to a column, perform a stability test. Spot your compound on a silica TLC plate, let it sit in the open for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[4]

      • Switch to a Less Acidic System:

        • Neutral Alumina: This is a good first alternative.

        • Reverse-Phase Chromatography: This is often the best choice for highly polar or acid-sensitive compounds.[4][5] The stationary phase (e.g., C18-silica) is non-polar, and the mobile phase (e.g., water/acetonitrile) is polar, which fundamentally changes the retention mechanism to be based on hydrophobicity.[6][7]

Issue 3: Poor Separation from a Similarly Polar Impurity
  • Question: I have an impurity that co-elutes with my product in every solvent system I've tried. How can I resolve them?

  • Answer:

    • Causality: Isomeric impurities or byproducts with very similar functional groups and polarity can be exceptionally difficult to separate using a single chromatography mode.[8]

    • Troubleshooting Steps:

      • Change Chromatography Mode: If you are using normal-phase, switch to reverse-phase, or vice-versa. The different separation mechanisms (adsorption vs. partitioning) can often resolve compounds that co-elute in another system.[5][6]

      • Optimize Selectivity: Small changes to the mobile phase can have a large impact on selectivity.[9]

        • Normal-Phase: Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different hydrogen bonding capabilities of the solvents can alter the elution order.

        • Reverse-Phase: Switching the organic modifier from methanol to acetonitrile can change selectivity due to different solvent-analyte interactions (methanol is a protic solvent, while acetonitrile is aprotic).[10]

      • Employ a Multi-Step Purification: It may be necessary to use orthogonal purification techniques. Purify first by flash chromatography to remove the bulk of other impurities, then subject the enriched material to recrystallization.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity but can be challenging.

Issue: Compound Fails to Crystallize ("Oiling Out")
  • Question: When I cool my solution, my compound separates as a sticky oil instead of solid crystals. What's going wrong?

  • Answer:

    • Causality: "Oiling out" typically occurs for one of two reasons: the solution is too supersaturated (cooled too quickly or too concentrated), or the presence of impurities is inhibiting the formation of a crystal lattice.[4][11]

    • Troubleshooting Steps:

      • Re-heat and Dilute: Add a small amount (10-20% more) of the hot solvent to dissolve the oil completely.[4]

      • Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated with glass wool or paper towels if necessary. Do not place it directly in an ice bath. Slow cooling is critical for forming well-ordered crystals.[12]

      • Induce Crystallization:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[13]

        • Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the cooled, supersaturated solution to initiate crystallization.[4]

      • Change Solvent System: If the above fails, the solvent may be inappropriate. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at a warm temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[14]

Common "Good" Solvents (High Polarity) Common "Poor" Solvents (Low Polarity)
MethanolHexanes / Heptane
EthanolDiethyl Ether
AcetoneToluene
Ethyl AcetateDichloromethane (can be good or poor)
Acetonitrile[15]-
Table 1: Example solvents for binary recrystallization systems.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose starting point for purifying a new 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile analog?

    • A1: For a small-scale reaction (<1 g), a good starting point is normal-phase flash chromatography on a silica gel column.[8] Use a gradient of ethyl acetate in hexanes. Crucially, include 0.5% triethylamine in your mobile phase from the beginning to prevent peak tailing.[4] Monitor the fractions by TLC or LC-MS.

  • Q2: How do I remove residual palladium catalyst from my product after a cross-coupling reaction?

    • A2: This is a common and critical issue, as palladium is often toxic and can interfere with subsequent reactions.

      • Aqueous Washes: First, try washing the organic solution of your crude product with an aqueous solution of a chelating agent like thiourea or sodium sulfide.

      • Scavenger Resins: If washes are insufficient, stir the crude product in a solution with a scavenger resin (e.g., thiol-functionalized silica) for several hours before filtration and final purification.

      • Specific Chromatography: Sometimes, adding a small amount of a very polar solvent like methanol to a normal-phase chromatography system can help "strip" the metal from the desired compound, leaving the palladium adsorbed to the silica at the top of the column.

  • Q3: Can I use preparative TLC for purification?

    • A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of these compounds.[8] It is particularly useful for quickly obtaining a small, pure sample for analytical purposes or for optimizing separation conditions before scaling up to a column.

Detailed Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography
  • Solvent System Selection: Using analytical TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of ~0.2-0.3. Add 0.5% (v/v) triethylamine to the chosen solvent system.

  • Column Packing: Dry-pack a silica gel column or use a pre-packed cartridge. Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 100% hexanes + 0.5% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If solubility is low, you can adsorb it onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., DCM/MeOH), add silica gel (2-3x the mass of the crude product), evaporate the solvent completely, and load the resulting dry powder onto the column.

  • Elution: Run the column using a gradient elution, slowly increasing the percentage of the more polar solvent (e.g., from 0% to 50% ethyl acetate in hexanes over 10-15 CV). Always maintain the 0.5% TEA concentration in both solvents.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Protocol 2: Systematic Recrystallization Solvent Screening
  • Preparation: Place a small amount (~10-20 mg) of your crude solid into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., ethanol, ethyl acetate, acetonitrile, toluene, water) dropwise, up to ~0.5 mL.[13] Note if the solid dissolves at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.[13]

  • Heating: For the tubes where the solid did not dissolve, gently heat them in a sand bath or on a hot plate while stirring. Add more of the same solvent dropwise until the solid just dissolves.[11]

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Evaluation: An ideal solvent is one in which the compound was poorly soluble at room temperature, highly soluble when hot, and formed a significant amount of crystalline precipitate upon cooling.[11] This solvent should be used for the bulk recrystallization.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Johansen, J. E., et al. (1984). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Didier, D. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wro´blewska, A. & Ka´zmierski, D. (2026). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Retrieved from [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). Q: What points need to be considered when replacing acetonitrile with methanol? Retrieved from [Link]

  • Crawford Scientific. (n.d.). Normal Phase Chromatography. Retrieved from [Link]

  • Méreau, R., et al. (n.d.). 10.22.6 Azaindol-2- and Azaindol-3-amines. Science of Synthesis.
  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. ResearchGate. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Cody, J. A. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water? Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Retrieved from [Link]

  • Blum, A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Dahlin, J. L., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Ismiev, I. I., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Off-Target Effects

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the promiscuity challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the promiscuity challenges inherent to 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) based kinase inhibitors.

While this scaffold is a privileged structure in medicinal chemistry, its high affinity for the conserved ATP-binding pocket often leads to confounding off-target phenotypes. This guide provides mechanistic insights, structural optimization strategies, and self-validating experimental protocols to ensure your preclinical data is driven by on-target biology.

FAQ 1: Mechanistic Origins

Q: Why does my 1H-pyrrolo[2,3-b]pyridine inhibitor show such broad kinome promiscuity?

A: The promiscuity is a direct result of the scaffold's structural causality. The 7-azaindole core acts as a highly efficient bioisostere of the adenine ring found in ATP. Specifically, the pyridine nitrogen (N1) and the pyrrole amine (NH) serve as a bidentate hydrogen bond acceptor/donor pair. This motif perfectly aligns with the highly conserved hinge region of the kinase domain[1].

Because this ATP-binding pocket is structurally conserved across the ~500 human kinases, the core scaffold inherently lacks selectivity unless it is extensively functionalized to exploit non-conserved regions (like the back pocket or DFG-out conformations). For example, the FDA-approved BRAF inhibitor vemurafenib, which is built on this scaffold[2], exhibits significant off-target binding to MKK4, triggering unintended signaling cascades[3].

Pathway Vem Vemurafenib (7-Azaindole) BRAF BRAF V600E (Primary Target) Vem->BRAF On-Target MKK4 MKK4 (Off-Target) Vem->MKK4 Off-Target MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK JNK JNK1 MKK4->JNK cJun c-Jun JNK->cJun

Divergence of on-target BRAF inhibition vs. off-target MKK4 signaling by vemurafenib.

FAQ 2: Structural Optimization

Q: How can I structurally modify my 7-azaindole hit to mitigate off-target binding?

A: To break the promiscuity, you must introduce structural features that create steric clashes with off-target kinases while maintaining affinity for your primary target. Two proven strategies include:

  • Scaffold Hopping: Shifting the heteroatoms alters the hydrogen-bonding vector. For instance, changing the core from 1H-pyrrolo[2,3-b]pyridine to 1H-pyrazolo[2,3-b]pyridine has been shown to retain primary target affinity while shedding off-target kinases like MAP4K5 and ZAK[3].

  • Steric Shielding at C-6: Introducing bulky or specific substituents at the 6-position of the 7-azaindole ring creates steric clashes with the gatekeeper residues of off-target kinases, preventing the formation of unwanted hydrogen bonds [4].

G A Hit Compound (7-Azaindole Core) B Kinome Profiling (Identify Off-Targets) A->B C Structural Optimization (e.g., C-6 Steric Shield) B->C Modification D Scaffold Hopping (e.g., Pyrazolo-pyridine) B->D Core Swap E Cellular Validation (CETSA / Phospho-Flow) C->E D->E F Optimized Selective Kinase Inhibitor E->F

Workflow for identifying and mitigating 7-azaindole off-target liabilities.

FAQ 3: Identifying & Quantifying Off-Targets

Q: How do I quantify the exact off-target liability of my lead compound?

A: You must profile the compound against a broad kinome panel to quantify the binding affinities (IC50). Below is a quantitative comparison demonstrating how structural strategies impact the selectivity of known 7-azaindole derivatives.

Table 1: Quantitative Comparison of Kinase Selectivity

Compound / DrugPrimary Target (IC50)Major Off-Targets (IC50)Structural Strategy
Vemurafenib BRAF V600E (31 nM)MKK4 (~100 nM)Base 1H-pyrrolo[2,3-b]pyridine core
Pexidartinib CSF1R (20 nM)KIT (10 nM), FLT3 (160 nM)Multi-target 7-azaindole optimization[5]
Compound 58/59 MKK4 (Low nM)BRAF, JNK1 (>1 μM)Scaffold hopping to 1H-pyrazolo[2,3-b]pyridine
Compound 14 PIM1 (2 nM)PIM2/3, off-targets reducedC-6 steric shielding
Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay

To rapidly screen structural analogs for off-target binding, use an FP assay. This protocol is self-validating via the inclusion of a Z'-factor calculation.

  • Reagent Preparation: Prepare the off-target kinase (e.g., MKK4), a fluorescently labeled ATP-competitive tracer, and assay buffer (HEPES, MgCl2, DTT, Tween-20).

  • Compound Titration: Dispense your 7-azaindole inhibitor in a 10-point, 3-fold serial dilution into a 384-well black microplate.

  • Equilibration: Add the kinase and tracer mixture. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multi-mode reader equipped with polarizing filters. Measure parallel and perpendicular fluorescence intensities to calculate milli-polarization (mP) units.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no kinase) controls. Causality Check: If the Z'-factor is < 0.5, the dynamic range is compromised, and the IC50 data must be discarded. A Z' > 0.5 guarantees the trustworthiness of the binding kinetics.

FAQ 4: Cellular Validation & Phenotypic Deconvolution

Q: My cellular assay shows toxicity. How do I prove it is driven by an off-target effect and not primary target biology?

A: You must decouple target engagement from the phenotypic response. If your compound kills cells at 10 nM, but primary target engagement requires 1 μM, the toxicity is definitively off-target. Use the Cellular Thermal Shift Assay (CETSA) to establish this causality.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol relies on the principle that drug binding stabilizes a protein, increasing its melting temperature (Tm). It is self-validating via an internal non-binding loading control.

  • Cell Treatment: Incubate live cells with your inhibitor at 10x its biochemical IC50 for 1 hour. Include a DMSO vehicle control.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a thermal gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the denatured (precipitated) proteins from the stable (soluble) fraction.

  • Western Blotting: Run the soluble fractions on an SDS-PAGE gel. Probe for your primary target, the suspected off-target (e.g., MKK4), and a loading control (e.g., GAPDH).

  • Self-Validation & Causality Check:

    • Validation: Check the GAPDH band. If GAPDH shifts or degrades inconsistently, the heating gradient failed, invalidating the run.

    • Causality: Compare the thermal shift (ΔTm) of the primary target vs. the off-target. If the off-target exhibits a significant thermal shift at the concentration where your phenotypic toxicity occurs, you have confirmed that off-target binding is driving the cellular response.

References

  • New indole and 7-azaindole derivatives as protein kinase inhibitors Source: Molecules (MDPI) URL:[Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma Source: Future Medicinal Chemistry (NIH PMC) URL:[Link]

  • Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile

Introduction: The Significance of a Privileged Scaffold in Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in modern medicinal chemistry. Its role as a bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in modern medicinal chemistry. Its role as a bioisostere of indole allows it to mimic the natural scaffold while offering modulated physicochemical properties, such as improved solubility and metabolic stability.[1] This has led to its incorporation into numerous clinically significant molecules, particularly as a "hinge-binding" moiety in kinase inhibitors.[2][3] The target molecule of this guide, 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.[4][5]

Given its industrial and academic importance, the development of efficient, scalable, and robust synthetic routes to this key intermediate is of paramount importance. This guide provides an in-depth comparative analysis of two distinct synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Route 1: Efficient Synthesis via Nucleophilic Substitution from a C6-Methanol Precursor

This route represents the most direct and efficient pathway, leveraging a commercially available starting material and employing a classic two-step conversion. The strategy hinges on the transformation of a primary alcohol into a suitable leaving group, followed by a standard SN2 displacement with a cyanide nucleophile.

Logical Workflow: Route 1

Route_1_Workflow A (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol B Protection (Optional) [e.g., SEM-Cl, NaH] A->B Step 1a D Activation of Hydroxyl [e.g., SOCl₂, PBr₃] A->D Step 1b (Direct) C N-Protected Intermediate B->C C->D E 6-(Halomethyl)-azaindole Intermediate D->E F Nucleophilic Substitution [e.g., NaCN in DMSO] E->F Step 2 G N-Protected Target F->G I 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (Final Product) F->I Direct Product if Step 1a is skipped H Deprotection [e.g., TBAF] G->H Step 3 H->I

Caption: Workflow for Route 1 via Nucleophilic Substitution.

Expertise & Causality: Mechanistic Discussion

The success of this route lies in its simplicity and high-yielding transformations. The initial step involves the conversion of the primary alcohol of (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol into a more reactive species. While direct conversion using agents like thionyl chloride (SOCl₂) is possible, the acidic nature of the pyrrole N-H proton (pKa ≈ 17) can lead to side reactions. Therefore, an optional but recommended initial step is the protection of the pyrrole nitrogen. Silyl ethers, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, are often employed as they are stable to the conditions of the subsequent steps but can be removed under mild, fluoride-mediated conditions.[6]

Once protected, the alcohol is readily converted to a halide (chloride or bromide), which is an excellent leaving group for SN2 reactions. The final step is a straightforward nucleophilic attack by the cyanide anion on the benzylic-like carbon of the 6-(halomethyl) intermediate. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion highly nucleophilic, thus accelerating the reaction rate.

Experimental Protocol: Route 1

Step 1: Synthesis of 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine (Protection is omitted for brevity but recommended for higher purity)

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq., e.g., 5.0 g).

  • Suspend the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the stirred suspension over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-(chloromethyl) intermediate, which is often used in the next step without further purification.

Step 2: Synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile

  • In a well-ventilated fume hood, dissolve the crude 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) from the previous step in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.5 eq.) portion-wise to the solution. (CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Quench all glassware with bleach.)

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash thoroughly with water (to remove DMSO) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile.

Route 2: Classical Homologation via Arndt-Eistert Synthesis

This route offers a more classical, albeit longer, approach to the target molecule. It involves the one-carbon homologation of a carboxylic acid derivative of 7-azaindole using the Arndt-Eistert reaction.[7][8] This pathway is valuable as it builds the desired carbon skeleton from a different set of precursors and showcases a powerful named reaction in organic synthesis.

Logical Workflow: Route 2

Route_2_Workflow A 6-Bromo-7-azaindole B Carbonylation or Li-Halogen Exchange + CO₂ A->B Step 1 C 6-Carboxy-7-azaindole B->C D Activation to Acid Chloride [SOCl₂] C->D Step 2 E 6-(Chlorocarbonyl)-7-azaindole D->E F Reaction with Diazomethane [CH₂N₂] E->F Step 3 G α-Diazoketone Intermediate F->G H Wolff Rearrangement [Ag₂O, NH₃] G->H Step 4 I 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide H->I J Dehydration [POCl₃ or TFAA] I->J Step 5 K 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile (Final Product) J->K

Caption: Workflow for Route 2 via Arndt-Eistert Homologation.

Expertise & Causality: Mechanistic Discussion

This synthetic sequence begins with the conversion of a 6-halo-7-azaindole into the corresponding carboxylic acid. This can be achieved through palladium-catalyzed carbonylation or, more classically, via lithium-halogen exchange at low temperature followed by quenching the resulting organolithium species with solid carbon dioxide (dry ice).

The core of this route is the Arndt-Eistert synthesis.[9][10] The 6-carboxy-7-azaindole is first activated by conversion to its acid chloride. This highly electrophilic species readily reacts with diazomethane to form an α-diazoketone intermediate, with the loss of HCl. The crucial step is the subsequent Wolff Rearrangement, which is typically catalyzed by silver(I) oxide (Ag₂O).[11] This reaction proceeds through a ketocarbene intermediate which undergoes a 1,2-rearrangement to form a highly reactive ketene. By performing the rearrangement in the presence of ammonia, the ketene is trapped to form the corresponding primary amide.

The final step is the dehydration of the 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are effective for this transformation, converting the amide functional group into the desired nitrile.

Experimental Protocol: Route 2

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid

  • Dissolve 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of Pd(OAc)₂ (0.05 eq), dppf (0.1 eq), and triethylamine (3.0 eq) in a methanol/DMF solvent system.

  • Pressurize the reaction vessel with carbon monoxide (CO, ~50 psi) and heat to 80-100 °C for 12-18 hours.

  • After cooling, filter the reaction mixture and concentrate.

  • Perform an aqueous workup and acidify to precipitate the carboxylic acid.

  • Alternatively, dissolve the bromo-azaindole in anhydrous THF, cool to -78 °C, add n-BuLi (1.1 eq), stir for 1 hour, and then quench by pouring the mixture over crushed dry ice. Acidify after workup to obtain the product.

Steps 2-5: Arndt-Eistert Homologation and Dehydration

  • Acid Chloride Formation: Suspend the 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous toluene containing a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, then warm to room temperature and stir for 2-3 hours. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add a freshly prepared, ethereal solution of diazomethane (~3.0 eq) slowly until a persistent yellow color is observed. (CAUTION: Diazomethane is highly toxic and explosive. This should only be performed by trained personnel using appropriate safety equipment, including a blast shield and specialized non-ground glass joints.) Stir for 1 hour at 0 °C.

  • Wolff Rearrangement/Amide Formation: To the α-diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 eq) in triethylamine. Then, bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Amide Isolation: Filter the reaction mixture through Celite® to remove the silver catalyst. Concentrate the filtrate and purify by column chromatography to isolate the 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide.

  • Dehydration to Nitrile: Dissolve the isolated acetamide (1.0 eq) in anhydrous pyridine or DCM. Cool to 0 °C and add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Perform a standard aqueous workup and purify by chromatography to obtain the final product.

Quantitative and Qualitative Comparison

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Arndt-Eistert Homologation
Overall Step Count 2-3 steps (including optional protection)5-7 steps (including protection)
Starting Material (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol6-Bromo-1H-pyrrolo[2,3-b]pyridine
Key Reagents SOCl₂, NaCN, (Optional: SEM-Cl, TBAF)CO or Dry Ice, SOCl₂, CH₂N₂, Ag₂O, POCl₃
Estimated Overall Yield Good to Excellent (typically >60%)Moderate (typically 20-40%)
Scalability High; readily scalable for industrial production.Low; limited by the use of diazomethane.
Safety & Handling NaCN is highly toxic but manageable.Diazomethane is highly toxic and explosive.
Cost-Effectiveness Generally more cost-effective due to fewer steps and higher yield.Less cost-effective due to multiple steps and specialized reagents.
Key Advantages High efficiency, directness, operational simplicity, safer.Demonstrates a classic homologation strategy.
Key Disadvantages Pyrrole N-H may require protection for optimal results.Very long, lower yielding, uses hazardous diazomethane.

Conclusion and Recommendation

For the synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile, Route 1 via Nucleophilic Substitution is unequivocally the superior and recommended methodology. Its operational simplicity, high overall yield, and avoidance of hazardous reagents like diazomethane make it the preferred choice for both academic research and industrial-scale production. While Route 2 provides an interesting academic exercise in multi-step synthesis and the application of the Arndt-Eistert reaction, its practical utility is severely limited by its length, lower efficiency, and significant safety concerns. Researchers and drug development professionals will find Route 1 to be a robust, reliable, and efficient method for accessing this crucial pharmaceutical intermediate.

References

  • Srishylam, V., Devanna, N., & Mulakayala, N. (2026, February 17). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Marques, M. M. B., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry.
  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available at: [Link]

  • Wikipedia. (2023). Arndt–Eistert reaction. Available at: [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citr
  • Thieme. (2020). Tofacitinib. Pharmaceutical Substances.
  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Available at: [Link]

  • CN111995627B - Tofacitinib citrate intermediate and preparation method and application thereof - Google Patents.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, DOI:10.1039/D1RA02660G. Available at: [Link]

  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. (2009, May 18). Heterocycles, Vol. 78, No. 9.
  • El-Sayed, N. N. E., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 100, 103924.
  • Rump, C., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2999.
  • Scribd. (n.d.). 304 Arndt Eistert Reaction PDF.
  • NRO Chemistry. (2019, November 17).
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  • A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. (2025, August 6).
  • Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
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  • Gopishetti, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1440.

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Comparative

Scaffold Hopping to Success: A Head-to-Head Comparison of 1H-Pyrrolo[2,3-b]pyridine Inhibitors vs. Legacy Therapeutics

Introduction: The 7-Azaindole Advantage As a Senior Application Scientist navigating the complexities of kinase inhibitor design, I frequently encounter the limitations of early-generation scaffolds. Promiscuity, poor me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Azaindole Advantage As a Senior Application Scientist navigating the complexities of kinase inhibitor design, I frequently encounter the limitations of early-generation scaffolds. Promiscuity, poor metabolic stability, and off-target toxicity have historically plagued kinase drug discovery. The introduction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represented a paradigm shift. By acting as a bioisostere for indole and purine, the 7-azaindole core provides an optimal hydrogen-bonding network within the ATP-binding hinge region of kinases—specifically utilizing N1 as a hydrogen bond donor and N7 as an acceptor (1)[1].

In this technical guide, we will objectively compare two FDA-approved 1H-pyrrolo[2,3-b]pyridine derivatives—Vemurafenib and Pexidartinib—against legacy alternatives (Sorafenib and Imatinib). We will dissect their mechanistic superiority, evaluate quantitative performance data, and establish self-validating experimental protocols for benchmarking these compounds in your own laboratory.

Section 1: Mechanistic Superiority & Case Studies

Case Study 1: BRAF V600E Inhibition (Vemurafenib vs. Sorafenib) Legacy multikinase inhibitors like Sorafenib were initially repurposed for BRAF-mutant melanomas but failed clinically due to a lack of selectivity and dose-limiting toxicities driven by off-target VEGFR/PDGFR inhibition. Vemurafenib (PLX4032) was rationally designed around the 1H-pyrrolo[2,3-b]pyridine scaffold to fit precisely into the active conformation of the BRAF V600E mutant kinase. This structural tuning yields an IC50 of ~31 nM for BRAF V600E, achieving a >10-fold selectivity window over wild-type BRAF (2)[2].

Case Study 2: CSF1R Inhibition (Pexidartinib vs. Imatinib) Targeting tumor-associated macrophages via the Colony Stimulating Factor 1 Receptor (CSF1R) requires deep pocket penetration. Imatinib, a legacy Type II inhibitor, primarily targets ABL and KIT, with negligible activity against CSF1R. Pexidartinib (PLX3397) utilizes a 5-chloro-1H-pyrrolo[2,3-b]pyridine core to anchor deeply into the autoinhibitory juxtamembrane domain of CSF1R. This conformational selectivity results in a potent IC50 of ~13-20 nM for CSF1R (3)[3], effectively depleting pro-tumorigenic M2 macrophages (4)[4].

Section 2: Quantitative Data Comparison

Table 1: Head-to-Head Pharmacological Profiling

Drug NameScaffold ClassPrimary Target(s)Target IC50 (nM)Off-Target PromiscuityClinical Indication
Vemurafenib 1H-pyrrolo[2,3-b]pyridineBRAF V600E~31 nMLowMelanoma (BRAF V600E)
Sorafenib Bis-aryl urea (Legacy)VEGFR, PDGFR, RAF~38 nM (BRAF)HighHCC, RCC
Pexidartinib 5-chloro-1H-pyrrolo[2,3-b]pyridineCSF1R, c-KIT~13-20 nMLowTenosynovial Giant Cell Tumor
Imatinib 2-phenylaminopyrimidine (Legacy)ABL, c-KIT, PDGFR>1000 nM (CSF1R)ModerateCML, GIST
Section 3: Self-Validating Experimental Protocols

To rigorously compare these inhibitors in vitro, experimental design must account for compound artifacts and ensure target-specific readout.

Protocol 1: TR-FRET Kinase Assay for IC50 Determination Causality Check: Why TR-FRET instead of standard luminescence or radiometry? Many heterocyclic compounds, including azaindoles, exhibit intrinsic auto-fluorescence at lower wavelengths. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, completely bypassing compound auto-fluorescence and eliminating false-positive inhibition artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: EGTA chelates calcium to prevent the activation of non-specific calcium-dependent kinases, ensuring baseline stability.

  • Compound Titration: Perform a 3-fold serial dilution of Vemurafenib and Sorafenib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced kinase denaturation).

  • Enzyme/Substrate Addition: Add 2 nM recombinant BRAF V600E and 50 nM ULight-labeled MEK1 derived peptide.

  • Reaction Initiation: Add 10 µM ATP (approximating the Km to ensure competitive inhibitors are accurately benchmarked). Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-anti-phospho-MEK1 antibody and EDTA (to stop the reaction by chelating Mg2+).

  • Validation Metric: Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for 100% inhibition, and DMSO as a vehicle control. Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness as a self-contained system.

Protocol 2: Cellular Target Engagement (Western Blot for p-ERK) Causality Check: In vitro kinase potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular ATP competition (which exists in the millimolar range). This protocol verifies actual target engagement inside the living cell.

  • Cell Seeding: Seed A375 cells (BRAF V600E mutant) at 3x10^5 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat with Vemurafenib (10 nM to 1 µM) or Sorafenib for 2 hours. Causality: A short incubation prevents compensatory feedback loop activation (e.g., EGFR upregulation) from confounding the direct signaling readout.

  • Lysis: Lyse cells in RIPA buffer supplemented with 1X HALT Protease and Phosphatase Inhibitor Cocktail. Crucial: Phosphatase inhibitors prevent endogenous phosphatases from artificially reducing the p-ERK signal during lysis.

  • Immunoblotting: Probe for p-ERK1/2 (Thr202/Tyr204) and total ERK. Normalize the p-ERK signal to total ERK to quantify the precise IC50 of cellular target engagement.

Section 4: Visualization of Mechanism

The following diagram illustrates the selective intervention of the 1H-pyrrolo[2,3-b]pyridine scaffold (Vemurafenib) within the MAPK signaling cascade, contrasted with the promiscuous nature of legacy drugs.

G BRAF BRAF V600E (Active Kinase) MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Vemurafenib Vemurafenib (1H-pyrrolo[2,3-b]pyridine) Vemurafenib->BRAF Highly Selective Inhibition (IC50 ~31 nM) Sorafenib Sorafenib (Legacy Multikinase) Sorafenib->BRAF Weak/Moderate Inhibition OffTarget Off-Target Kinases (VEGFR, PDGFR) Sorafenib->OffTarget Promiscuous Binding

Fig 1: Vemurafenib selectively inhibits BRAF V600E, avoiding the off-target effects of Sorafenib.

References
  • In Silico Modeling and Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors | Benchchem | 1

  • Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib | MDPI |2

  • CSF-1R Inhibitors | Alzheimer's Drug Discovery Foundation | 4

  • Pexidartinib (PLX-3397) | CSF1R/c-Kit Inhibitor | MedChemExpress | 3

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Validation

A Comparative Guide to the In Vivo Antitumor Efficacy of Novel Dual PI3K/mTOR Inhibitors

Introduction: Targeting a Core Cancer Pathway The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, play...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Core Cancer Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1] The critical involvement of both PI3K and mTOR in tumorigenesis has spurred the development of inhibitors targeting this axis. While early efforts focused on single-node inhibitors (e.g., targeting only mTORC1 like rapamycin), these were often met with limited success due to feedback activation loops.[2][3] This led to the rationale for developing dual PI3K/mTOR inhibitors, which can simultaneously block multiple key nodes in the pathway, theoretically leading to a more profound and durable antitumor response.[3]

This guide provides a comparative analysis of the in vivo antitumor efficacy of several novel, dual PI3K/mTOR inhibitors that have been extensively characterized in preclinical models. We will delve into the experimental data from xenograft and patient-derived xenograft (PDX) studies, provide standardized protocols for efficacy assessment, and discuss the causality behind experimental choices to aid researchers in their own drug development efforts.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex network that integrates signals from growth factors and nutrients to control cellular functions. Dual inhibitors are designed to block the ATP-binding domain of both PI3K and mTOR, thereby inhibiting the activity of all class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). This comprehensive blockade prevents the phosphorylation of downstream effectors like AKT, S6K, and 4E-BP1, leading to cell cycle arrest and apoptosis.[2][3]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP2 PIP2 PI3K->PIP2 ATP->ADP PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Workflow A 1. Cell Line Selection & Culture C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimation (e.g., Nude Mice) B->C D 4. Tumor Growth Monitoring C->D Tumors reach ~100-200 mm³ E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Vehicle vs. Inhibitor) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G Daily/Scheduled Dosing G->G H 8. Endpoint & Tissue Harvesting G->H Pre-defined endpoint (e.g., tumor size) I 9. Data Analysis & Pharmacodynamics H->I

Caption: General experimental workflow for a preclinical tumor xenograft efficacy study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture and Preparation:

    • Action: Culture human cancer cells (e.g., A498 renal carcinoma, KYSE150 esophageal carcinoma) in the recommended medium. [2][4]Harvest cells during the logarithmic growth phase.

    • Causality: Using cells in log phase ensures high viability and tumorigenicity. A cell viability of >90%, assessed by trypan blue exclusion, is critical to prevent implanting dead cells, which would lead to inconsistent tumor take rates. [5]

  • Animal Handling and Tumor Implantation:

    • Action: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells. Allow a 1-2 week acclimation period. Subcutaneously inject 1-10 x 10⁶ cells, suspended in a solution like Matrigel/PBS, into the flank of each mouse.

    • Causality: Immunocompromised hosts are essential for xenograft models. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth, leading to more consistent tumor establishment.

  • Tumor Growth Monitoring and Randomization:

    • Action: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. [1][5]Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).

    • Causality: Starting treatment within a defined tumor volume range ensures uniformity across groups, reducing variability and increasing the statistical power of the study. Randomization is crucial to prevent selection bias.

  • Drug Formulation and Administration:

    • Action: Formulate the PI3K/mTOR inhibitor in a suitable vehicle (e.g., 1% HEC in water with 0.25% polysorbate 80). [1]Administer the drug via the appropriate route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at the predetermined dose and schedule. The control group must receive the vehicle alone. [5] * Causality: The vehicle must be inert and capable of solubilizing the compound for consistent delivery. The vehicle-only control group is the essential baseline against which all treatment effects are measured.

  • Efficacy and Tolerability Assessment:

    • Action: Continue to measure tumor volume and body weight 2-3 times weekly. Monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, skin rash). [6][7] * Causality: Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment and is a critical ethical endpoint.

  • Study Endpoint and Analysis:

    • Action: The study can be terminated when tumors in the control group reach a pre-defined maximum size, or after a fixed duration (e.g., 21-28 days). [4]Calculate the percent Tumor Growth Inhibition (%TGI). At termination, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-AKT, p-S6).

    • Causality: Having clear, pre-defined endpoints prevents bias. Pharmacodynamic analysis of harvested tumors provides a direct link between the drug's target engagement (inhibition of PI3K/mTOR signaling) and the observed antitumor efficacy.

Conclusion and Future Perspectives

Dual PI3K/mTOR inhibitors represent a powerful strategy for targeting a fundamental cancer pathway. Preclinical in vivo data demonstrate that compounds like Gedatolisib, Omipalisib, and Voxtalisib can elicit potent antitumor responses across a range of malignancies. [8][4][9]However, the journey from bench to bedside is fraught with challenges, most notably managing on-target toxicities such as hyperglycemia and rash, as exemplified by the clinical experience with Dactolisib. [6][7] Future research will likely focus on developing inhibitors with improved therapeutic indices, identifying robust predictive biomarkers to select patient populations most likely to respond, and exploring rational combination strategies to overcome resistance and enhance efficacy. [10][11][12]The rigorous application of the preclinical methodologies described herein will be essential for validating these next-generation agents and successfully translating them into clinical practice.

References

  • Cho, D. C., et al. (2010). The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. Clinical Cancer Research. [Link]

  • Brown, J. R., et al. (2013). Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Leukemia & Lymphoma. [Link]

  • Liu, Y., et al. (2021). Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. Medical Science Monitor. [Link]

  • Wen, P. Y., et al. (2015). Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro-Oncology. [Link]

  • Grimaldi, A. M., et al. (2014). Phosphoinositide 3-Kinase Inhibitors Combined with Imatinib in Patient-Derived Xenograft Models of Gastrointestinal Stromal Tumors: Rationale and Efficacy. Clinical Cancer Research. [Link]

  • Shi, F., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget. [Link]

  • Zhou, Y., et al. (2017). Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite. Drug Design, Development and Therapy. [Link]

  • Shi, F., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget. [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics. [Link]

  • Johannessen, T. C., et al. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. BMC Cancer. [Link]

  • Mondal, G., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics. [Link]

  • Carol, H., et al. (2017). Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood. [Link]

  • Mondal, G., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics. [Link]

  • Grimaldi, A. M., et al. (2014). Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: rationale and efficacy. PubMed. [Link]

  • ResearchGate. (2012). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. [Link]

  • Brandao, M., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer. [Link]

  • Brandao, M., et al. (2024). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Cancers. [Link]

  • Stypinska, D., et al. (2021). Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. International Journal of Molecular Sciences. [Link]

  • Wallin, J. J., et al. (2011). GDC-0980 Is a Novel Class I PI3K/mTOR Kinase Inhibitor with Robust Activity in Cancer Models Driven by the PI3K Pathway. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology. [Link]

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  • Brandao, M., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. OUCI. [Link]

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